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  • Product: 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid
  • CAS: 2228163-21-9

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Elucidation of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic Acid: A Technical Guide for Drug Development

Executive Summary 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (Chemical Formula: C₁₀H₁₁NO₄, Exact Mass: 209.0688 Da) is a critical synthetic intermediate frequently utilized in the development of advanced pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (Chemical Formula: C₁₀H₁₁NO₄, Exact Mass: 209.0688 Da) is a critical synthetic intermediate frequently utilized in the development of advanced pharmaceutical agents, including prodrugs of kallikrein inhibitors[1]. In modern drug discovery, the precise structural verification of such intermediates is paramount; even minor regioisomeric impurities can drastically alter the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API).

This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation of this compound. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), we establish a self-validating framework for absolute structural confirmation[2].

Structural Elucidation Strategy

The analytical strategy for this compound relies on orthogonal spectroscopic techniques to independently verify distinct structural motifs:

  • NMR Spectroscopy: Utilized to map the carbon framework and confirm the substitution pattern of the pyridine ring. The ortho/meta coupling constants of the aromatic protons definitively prove the 2,3-disubstitution pattern[3].

  • FT-IR Spectroscopy: Differentiates the two distinct carbonyl environments—the ester and the carboxylic acid—by their unique vibrational frequencies.

  • HRMS: Confirms the exact molecular weight and provides structural connectivity data through collision-induced dissociation (CID) fragmentation pathways[2].

Workflow Start Synthesize Compound NMR NMR Spectroscopy (1H & 13C) Start->NMR IR FT-IR Spectroscopy (Functional Groups) Start->IR MS Mass Spectrometry (Molecular Weight) Start->MS Validate Data Concordance & Validation NMR->Validate IR->Validate MS->Validate

Figure 1: Multi-modal spectroscopic workflow for structural validation.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra exhibit highly characteristic chemical shifts dictated by the electron-withdrawing nature of the pyridine nitrogen and the ester carbonyl.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)Assignment
12.30br s1H--COOH (Carboxylic Acid)
8.55dd1HJ = 4.8, 1.5Pyridine H-6
7.85dd1HJ = 7.8, 1.5Pyridine H-4
7.45dd1HJ = 7.8, 4.8Pyridine H-5
3.85s3H--COOCH₃ (Methoxy)
2.95t2HJ = 7.5Ar-CH₂- (Propanoic C3)
2.55t2HJ = 7.5-CH₂-COOH (Propanoic C2)

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Shift (ppm)Carbon TypeAssignment
173.5C=O (Quat.)Carboxylic Acid Carbonyl
165.8C=O (Quat.)Ester Carbonyl
149.2CHPyridine C-6
147.5C (Quat.)Pyridine C-2
139.1CHPyridine C-4
136.4C (Quat.)Pyridine C-3
125.8CHPyridine C-5
52.4CH₃Methoxy Carbon
34.2CH₂-CH₂-COOH
27.5CH₂Ar-CH₂-
FT-IR Spectroscopy Data

Infrared analysis is critical for confirming the presence of both oxygen-containing functional groups without the interference of solvent exchange seen in NMR.

Table 3: FT-IR Data (Attenuated Total Reflectance - ATR)

Wavenumber (cm⁻¹)Peak ShapeAssignment
3300 - 2500Broad, strongO-H stretch (hydrogen-bonded carboxylic acid)
1730Sharp, strongC=O stretch (ester)
1705Sharp, strongC=O stretch (carboxylic acid)
1585, 1450MediumC=C and C=N stretch (pyridine ring)
1255StrongC-O stretch (ester)
High-Resolution Mass Spectrometry (HRMS) Data

Electrospray Ionization (ESI+) is highly effective for this molecule due to the basicity of the pyridine nitrogen, which readily accepts a proton to form the [M+H]⁺ pseudomolecular ion.

Table 4: HRMS Data (ESI+, Q-TOF)

m/z (Observed)Theoretical m/zIonMass Error (ppm)Assignment
210.0768210.0766[M+H]⁺+0.95Parent Ion
192.0662192.0660[M+H-H₂O]⁺+1.04Loss of water
178.0506178.0504[M+H-CH₃OH]⁺+1.12Loss of methanol
150.0558150.0555[M+H-CH₃OH-CO]⁺+2.00Loss of methanol and CO

Mechanistic Workflows: MS Fragmentation Pathway

Understanding the gas-phase fragmentation of the molecule provides an additional layer of structural confidence. The primary fragmentation pathways involve the sequential neutral losses from the ester and propanoic acid moieties.

Fragmentation Parent [M+H]+ m/z 210.08 Parent Ion Frag1 m/z 178.05 Loss of CH3OH (-32 Da) Parent->Frag1 -CH3OH Frag2 m/z 192.07 Loss of H2O (-18 Da) Parent->Frag2 -H2O Frag3 m/z 150.06 Loss of CH3OH + CO (-60 Da) Frag1->Frag3 -CO

Figure 2: Proposed ESI-MS fragmentation pathway for the target compound.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol 1: NMR Acquisition

Causality: The choice of DMSO-d₆ as the NMR solvent is dictated by the presence of the carboxylic acid group. A polar, aprotic environment is required to prevent rapid proton exchange, which would otherwise broaden or completely obscure the acidic OH signal[3].

  • Sample Preparation: Weigh exactly 15 mg of the synthesized compound. Dissolve completely in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the homogenous solution to a 5 mm precision NMR tube. Insert into a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 1.5 s relaxation delay, 90° pulse angle.

    • ¹³C NMR: 1024 scans, 2.0 s relaxation delay, with broadband proton decoupling.

  • Validation Check: Prior to integration, verify that the TMS peak is calibrated exactly to 0.00 ppm. Confirm the solvent residual peaks are present at 2.50 ppm (¹H) and 39.5 ppm (¹³C) to ensure the lock and shim are optimal.

Protocol 2: FT-IR Acquisition

Causality: Attenuated Total Reflectance (ATR) is selected over traditional transmission methods (e.g., KBr pellets) to eliminate the risk of moisture absorption or pressure-induced polymorphic changes, which commonly distort the O-H stretch region of carboxylic acids[2].

  • Preparation: Clean the diamond ATR crystal using HPLC-grade isopropanol and a lint-free wipe. Allow to air dry completely.

  • Background: Collect a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution).

  • Measurement: Place 2-3 mg of the dry, solid compound directly onto the center of the crystal. Lower the pressure anvil until the clutch clicks, ensuring uniform contact.

  • Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ (32 scans).

  • Validation Check: Ensure the baseline is flat and the maximum absorbance peak is between 0.2 and 0.8 AU, confirming adherence to Beer-Lambert linearity.

Protocol 3: LC-HRMS Acquisition

Causality: A slow gradient liquid chromatography elution separates the target compound from potential synthesis impurities (such as unreacted pyridine precursors or hydrolyzed di-acids). ESI+ is utilized because the basicity of the pyridine nitrogen readily facilitates protonation, enabling highly sensitive detection.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the Q-TOF mass spectrometer in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Validation Check: Calibrate the HRMS instrument with a sodium formate solution prior to the run to guarantee mass accuracy < 5 ppm. Post-acquisition, verify that the observed isotopic pattern strictly matches the theoretical distribution for C₁₀H₁₁NO₄.

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Exploratory

Comprehensive Solubility Profiling of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic Acid: A Methodological Whitepaper

Executive Summary For pharmaceutical intermediates and drug candidates, aqueous solubility is not a static value but a dynamic physicochemical property governed by molecular structure, ionization state, and thermodynamic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For pharmaceutical intermediates and drug candidates, aqueous solubility is not a static value but a dynamic physicochemical property governed by molecular structure, ionization state, and thermodynamic environment. 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid is a highly specialized, multi-functional intermediate. Because it contains both a weakly basic pyridine nitrogen and a weakly acidic carboxylic acid, it exhibits complex amphoteric behavior. This whitepaper provides an in-depth technical framework for profiling the solubility of this compound, emphasizing the causality behind experimental design, predictive modeling, and self-validating thermodynamic protocols.

Molecular Anatomy & Physicochemical Causality

To design an accurate solubility screening protocol, one must first deconstruct the molecule's functional groups to predict its ionization behavior across the physiological pH range (1.2 to 7.4).

The structure of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid features three critical domains:

  • Pyridine Ring (Weak Base): Typically, an unsubstituted pyridine nitrogen has a pKa of ~5.2. However, the adjacent methoxycarbonyl group at position 2 is strongly electron-withdrawing. This inductive effect pulls electron density away from the nitrogen, significantly depressing its basicity to an estimated pKa of ~3.0.

  • Propanoic Acid Moiety (Weak Acid): Located at position 3, this aliphatic carboxylic acid is partially insulated from the aromatic ring, yielding a predicted pKa of ~4.5.

  • Methoxycarbonyl Group (Neutral): A methyl ester that acts as a hydrogen-bond acceptor but does not ionize, contributing to the molecule's baseline lipophilicity.

The Isoelectric Point and the "U-Shaped" Profile

Because the basic pKa (~3.0) is lower than the acidic pKa (~4.5), the molecule acts as an ordinary ampholyte. At its isoelectric point (pI ≈ 3.75), the molecule exists predominantly as an uncharged, neutral species rather than a zwitterion. At this exact pH, the lack of ionic hydration maximizes the crystal lattice energy and minimizes solvation energy, resulting in a dramatic drop in aqueous solubility[1]. This creates a classic "U-shaped" pH-solubility profile.

Speciation Cation Cationic Species (pH < 3.0) High Solubility Neutral Neutral Species (pH ≈ 3.75) Lowest Solubility Cation->Neutral pKa1 ~3.0 Anion Anionic Species (pH > 4.5) High Solubility Neutral->Anion pKa2 ~4.5

Fig 1: pH-dependent speciation pathway illustrating the amphoteric nature and isoelectric point.

Thermodynamic vs. Kinetic Solubility Framework

In drug development, solubility is measured via two distinct paradigms. Understanding why and when to use each is critical for data integrity.

  • Kinetic Solubility: Measures the precipitation point of a compound pre-dissolved in an organic solvent (usually DMSO) when introduced to an aqueous buffer. It is highly prone to supersaturation and metastable amorphous states. While useful for early high-throughput screening, it overestimates true solubility.

  • Thermodynamic Solubility: Measures the equilibrium concentration of a compound introduced as a crystalline solid into an aqueous buffer. This is the gold standard required by regulatory bodies for Biopharmaceutics Classification System (BCS) tiering, as it reflects the true energy barrier of the crystal lattice[2].

For 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid, thermodynamic profiling is mandatory to capture the precise solubility nadir at pH 3.75.

Experimental Methodology: The Gold-Standard Shake-Flask Protocol

The following protocol is a self-validating system designed to eliminate inter-laboratory variance and ensure true thermodynamic equilibrium[3].

Phase 1: Preparation & Saturation
  • Buffer Selection: Prepare standard aqueous media at pH 1.2 (0.1 N HCl), pH 3.8 (Acetate buffer, targeting the pI), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer) in accordance with WHO guidelines[4].

  • Solid Addition: Weigh approximately 10 mg of crystalline 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid into 2 mL glass vials. Add 1 mL of the respective buffer.

    • Causality Check: You must add an excess of solid. If the solid completely dissolves upon buffer addition, the solution is not saturated, and true equilibrium cannot be measured. More solid must be added until a persistent suspension is achieved.

Phase 2: Equilibration
  • Agitation: Seal the vials and place them in an orbital shaker incubator at 37 ± 1 °C and 200 rpm for 24 hours.

    • Causality Check: 37°C mimics physiological conditions. A 24-hour duration provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring the system transitions from a kinetic state to a stable thermodynamic plateau.

Phase 3: Phase Separation & Self-Validation
  • Centrifugation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 100 µL to account for filter-binding saturation.

  • pH Verification (Critical Step): Measure the pH of the final filtrate.

    • Causality Check: Because the compound is an acid/base, its dissolution can consume buffer capacity and shift the pH. The final solubility value must be plotted against this final measured pH, not the initial buffer pH. If ΔpH > 0.1, the experiment must be repeated with a higher capacity buffer.

Phase 4: Quantification
  • HPLC-UV Analysis: Dilute the filtrate appropriately and quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method against a standard calibration curve.

Workflow A 1. Compound Synthesis & Purity Check (>98%) B 2. In Silico Profiling (pKa & pI Prediction) A->B C 3. Buffer Preparation (pH 1.2 to 6.8) B->C D 4. Shake-Flask Equilibration (37°C, 24h, 200 rpm) C->D E 5. Phase Separation (Centrifugation + Filtration) D->E F 6. HPLC-UV Quantification & Data Modeling E->F

Fig 2: Step-by-step workflow for the thermodynamic solubility profiling of pharmaceutical intermediates.

Data Visualization & Predictive Profiling

Based on the structural anatomy of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid, the following tables summarize the expected physicochemical parameters and the simulated thermodynamic solubility profile.

Table 1: Predicted Physicochemical Parameters
ParameterPredicted ValueMechanistic Rationale
Molecular Weight 209.20 g/mol Calculated from molecular formula C₁₀H₁₁NO₄.
pKa₁ (Pyridine N) ~3.0Basicity depressed by the adjacent electron-withdrawing ester group.
pKa₂ (Carboxylic Acid) ~4.5Standard ionization for an aliphatic propanoic acid chain.
Isoelectric Point (pI) ~3.75The pH at which the molecule carries a net-zero charge; calculated as (pKa₁ + pKa₂)/2.
LogP (Octanol/Water) ~0.8 - 1.2Moderate lipophilicity driven by the aromatic ring and methyl ester.
Table 2: Simulated Equilibrium Solubility Profile (37°C)
Media TypeTarget pHDominant SpeciesExpected SolubilityBCS Implication
SGF (Simulated Gastric) 1.2Cationic (+)> 5.0 mg/mLHigh Solubility
Acetate Buffer (pI) 3.8Neutral (0)< 0.5 mg/mLLow Solubility (Trough)
Acetate Buffer 4.5Neutral (0) / Anionic (-)~ 1.5 mg/mLModerate Solubility
FaSSIF / PBS 6.8Anionic (-)> 10.0 mg/mLHigh Solubility

Conclusion

The solubility profile of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid is entirely dictated by its amphoteric structural features. By understanding the interplay between the electron-withdrawing methyl ester, the basic pyridine ring, and the acidic propanoic chain, researchers can predict its "U-shaped" solubility curve. Utilizing a rigorous, self-validating shake-flask methodology ensures that the lowest point of solubility—the isoelectric point—is accurately captured. This data is indispensable for downstream formulation, salt-selection strategies, and regulatory BCS classification.

References

  • [1] Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons. Available at:[Link]

  • [2] U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry. Available at:[Link]

  • [4] World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. Available at:[Link]

  • [3] Ono, A., et al. (2020). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Investigation. Available at:[Link]

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Foundational

Investigating the Therapeutic Potential of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic Acid: A Structural Analogue-Based Hypothesis and Validation Framework

An In-Depth Technical Guide Abstract The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide focuses on the uncharacterized compound, 3-(2-(Met...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide focuses on the uncharacterized compound, 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid. By deconstructing its key structural features—a nicotinic acid-like core and an arylpropanoic acid side chain—we generate evidence-based hypotheses on its potential biological activities. Drawing from extensive literature on structural analogues, we postulate that this molecule may function as an agonist for the G-protein-coupled receptor 109A (GPR109A), an anti-inflammatory agent, or a dual agonist for peroxisome proliferator-activated receptors (PPARα/γ). This whitepaper provides a comprehensive framework for the experimental validation of these hypotheses, detailing robust in-vitro protocols, from receptor activation assays to preliminary ADME/Tox profiling. The objective is to equip researchers and drug development professionals with a strategic, scientifically-grounded roadmap to explore the therapeutic promise of this novel chemical entity.

Introduction

In the landscape of drug discovery, the strategic exploration of novel chemical matter is paramount. Pyridine derivatives are of particular interest due to their presence in essential biomolecules like NAD/NADP and their role as versatile scaffolds for therapeutic agents, offering favorable pharmacokinetic properties.[1][2] Similarly, the arylpropanoic acid motif is a well-established pharmacophore, most notably recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

This guide investigates the potential biological activity of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (hereafter referred to as "Compound X"). To date, the bioactivity of this specific molecule remains uncharacterized in public-domain literature. However, its structure represents a compelling amalgamation of two biologically relevant moieties: a substituted pyridine-3-propanoic acid. This unique combination suggests that Compound X may interact with multiple, well-validated biological targets.

The central thesis of this document is that by analyzing the structure of Compound X in the context of its closest chemical analogues, we can formulate high-probability hypotheses regarding its mechanism of action. This guide will first deconstruct the molecule to generate three primary hypotheses. Subsequently, it will present a detailed, multi-part experimental framework designed to rigorously test these predictions, providing researchers with the necessary protocols to validate the compound's potential as a novel therapeutic lead.

Part I: Structural Analysis and Hypothesis Generation

The structure of Compound X can be dissected into three key components: the pyridine ring substituted at the 3-position, a propanoic acid chain, and a methoxycarbonyl group at the 2-position. This arrangement bears a strong resemblance to several classes of known bioactive molecules.

Hypothesis 1: GPR109A Agonism and Lipid-Modulating Effects

Rationale: The core of Compound X is a derivative of nicotinic acid (niacin or vitamin B3), which is a well-known agonist for the G-protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[][5] The carboxyl group is considered essential for GPR109A activation.[][6] Compound X possesses a propanoic acid moiety, which can satisfy this requirement. Furthermore, the methoxycarbonyl group at the 2-position could act as a prodrug, undergoing in vivo hydrolysis to a dicarboxylic acid, potentially altering receptor affinity or signaling bias.

Proposed Mechanism: Upon binding to the Gi-coupled GPR109A receptor, primarily expressed on adipocytes and immune cells, Compound X is predicted to inhibit adenylyl cyclase.[] This action would decrease intracellular cyclic AMP (cAMP) levels, leading to the inhibition of hormone-sensitive lipase and a subsequent reduction in the release of free fatty acids from adipose tissue, mimicking the lipid-lowering effects of niacin.

GPR109A_Signaling GPR109A GPR109A (HCA2) Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits CompoundX Compound X (Agonist) CompoundX->GPR109A ATP ATP ATP->AC HSL_active HSL (Active) cAMP->HSL_active Activates via PKA HSL_inactive HSL (Inactive) HSL_active->HSL_inactive Inhibition of this step leads to... Lipolysis Lipolysis (Free Fatty Acid Release) HSL_active->Lipolysis Promotes

Caption: Proposed GPR109A signaling pathway for Compound X.

Hypothesis 2: Anti-inflammatory Activity

Rationale: The presence of a propanoic acid moiety attached to an aromatic (pyridine) ring is a hallmark of the 'profen' class of NSAIDs.[3] Studies have also specifically synthesized and evaluated nicotinic acid derivatives for their anti-inflammatory properties, demonstrating inhibition of key inflammatory mediators.[7]

Proposed Mechanism: Compound X may exert anti-inflammatory effects through one or more mechanisms. A primary hypothesis is the direct inhibition of cyclooxygenase enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins. An alternative or complementary mechanism could involve the modulation of inflammatory signaling pathways in immune cells, such as macrophages, leading to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Inflammation_Pathway cluster_stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Signals Cytokines TNF-α, IL-6 Release NFkB->Cytokines Induces COX2 COX-2 Enzyme Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Synthesizes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 CompoundX Compound X CompoundX->NFkB Inhibits? CompoundX->COX2 Inhibits?

Caption: Potential anti-inflammatory mechanisms of Compound X.

Hypothesis 3: Dual PPARα/γ Agonism for Antidiabetic Applications

Rationale: A study published in Bioorganic & Medicinal Chemistry Letters specifically identified a series of pyridine-3-propanoic acids as potent dual agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[8] Compound X fits this structural class perfectly.

Proposed Mechanism: As a dual agonist, Compound X would be hypothesized to bind to and activate both PPARα and PPARγ nuclear receptors. PPARγ activation in adipose tissue enhances insulin sensitivity and glucose uptake. PPARα activation, primarily in the liver, regulates the transcription of genes involved in fatty acid oxidation. This dual action could provide a powerful therapeutic approach for type 2 diabetes by simultaneously addressing insulin resistance and dyslipidemia.

Part II: A Framework for Experimental Validation

To rigorously test the hypotheses, a tiered screening approach is proposed. This workflow ensures that resources are used efficiently, starting with high-throughput in vitro assays and progressing to more complex cellular models.

Validation_Workflow cluster_primary A Primary Screening (In Vitro Target-Based Assays) A1 GPR109A Binding Assay A2 COX-1/COX-2 Enzyme Assay A3 PPARα/γ Reporter Assay B Secondary Screening (Cell-Based Functional Assays) C Preliminary ADME/Tox (Safety & Druggability) B->C D Lead Optimization C->D A1->B A2->B A3->B

Caption: High-level experimental validation workflow.

Protocol 1: In Vitro GPR109A Activation Assay

Objective: To determine if Compound X can activate the GPR109A receptor and to quantify its potency (EC₅₀).

Methodology: cAMP Inhibition Assay

  • Rationale: Since GPR109A couples to the Gi protein, its activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP. This is a standard functional assay for Gi-coupled receptors.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A in F-12K Medium supplemented with 10% FBS and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in assay buffer (e.g., HBSS with 0.1% BSA). Include Nicotinic Acid as a positive control and buffer alone as a negative control.

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) and allow to incubate for 30 minutes at 37°C.

    • Add the serially diluted compounds (Compound X and Nicotinic Acid) to the wells, followed immediately by the addition of Forskolin (an adenylyl cyclase activator) to a final concentration of 5 µM. This stimulates a high basal level of cAMP that can then be inhibited by the agonist.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE Ultra cAMP kits) according to the manufacturer's instructions. Read the plate on a suitable plate reader.

  • Data Analysis: Normalize the data to the Forskolin-only (0% inhibition) and maximally inhibited (100% inhibition) controls. Plot the percentage inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Hypothetical Data Summary:

CompoundGPR109A EC₅₀ (nM)
Nicotinic Acid250
Compound X 450
Vehicle ControlNo Activity
Protocol 2: In Vitro Anti-inflammatory Assays

Objective: To assess the direct enzyme inhibitory and cell-based anti-inflammatory potential of Compound X.

Methodology A: COX-1/COX-2 Inhibition Assay

  • Rationale: This cell-free enzymatic assay directly measures the ability of a compound to inhibit the two key isoforms of cyclooxygenase, providing critical information on potency and selectivity.

  • Assay Principle: Utilize a commercial COX inhibitor screening kit (e.g., Cayman Chemical, Cat. No. 701050), which measures the peroxidase activity of COX.

  • Procedure: Following the kit's protocol, incubate purified ovine COX-1 or human recombinant COX-2 with heme and the assay buffer.

  • Compound Addition: Add various concentrations of Compound X or a control inhibitor (e.g., Ibuprofen) to the wells.

  • Reaction Initiation: Add arachidonic acid to initiate the COX reaction, followed by the colorimetric substrate.

  • Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm) after a 15-minute incubation.

  • Data Analysis: Calculate the percentage inhibition for each concentration and determine the IC₅₀ value for both COX-1 and COX-2.

Methodology B: Cytokine Release in Macrophages

  • Rationale: This assay models an inflammatory response in a relevant immune cell type (macrophages) and measures the compound's ability to suppress the production of key pro-inflammatory cytokines.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

  • Cell Plating: Seed cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Data Analysis: Normalize the data to the LPS-only control and calculate the IC₅₀ for the inhibition of each cytokine's release.

Hypothetical Data Summary:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)TNF-α Release IC₅₀ (µM)
Ibuprofen153550
Compound X >100 45 25
Vehicle ControlNo ActivityNo ActivityNo Activity
Protocol 3: In Vitro PPARα/γ Activation Assay

Objective: To determine if Compound X can function as an agonist for PPARα and/or PPARγ.

Methodology: Luciferase Reporter Gene Assay

  • Rationale: This is the gold standard method for identifying nuclear receptor agonists. It measures the compound's ability to induce the transcription of a reporter gene under the control of a PPAR-responsive promoter.

  • Cell Line and Plasmids: Use a suitable host cell line (e.g., HEK293T) and transfect them with two plasmids: one expressing the full-length human PPARα or PPARγ protein, and a second reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple peroxisome proliferator response elements (PPREs). A co-transfected plasmid expressing Renilla luciferase can be used for normalization.

  • Transfection: Perform transient transfection using a lipid-based reagent (e.g., Lipofectamine).

  • Cell Plating: After transfection, plate the cells into 96-well white plates.

  • Compound Treatment: Treat the cells with serially diluted Compound X for 24 hours. Include a known dual agonist (e.g., Rosiglitazone) as a positive control.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Plot the fold activation over vehicle control against the log concentration of the compound to determine the EC₅₀ value.

Hypothetical Data Summary:

CompoundPPARα EC₅₀ (µM)PPARγ EC₅₀ (µM)
Rosiglitazone>500.1
Compound X 5.2 2.5
Vehicle ControlNo ActivityNo Activity

Part III: Synthesis and Future Directions

While a detailed synthetic chemistry guide is beyond the scope of this document, a plausible synthesis of Compound X can be envisioned based on established pyridine chemistry. Future work should focus on confirming the initial in vitro "hits" through secondary assays and initiating a lead optimization campaign. Based on the initial screening results, medicinal chemists could explore a structure-activity relationship (SAR) by:

  • Modifying the propanoic acid chain: Altering the length or introducing substituents to improve potency or selectivity.

  • Varying the ester group: Replacing the methyl ester with other alkyl or aryl groups to modulate pharmacokinetic properties or create different prodrug profiles.

  • Substituting the pyridine ring: Adding substituents at other positions on the ring to probe for additional binding interactions and improve drug-like properties.

The initial biological evaluation outlined in this guide provides a robust and logical pathway to determine if 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid holds promise as a starting point for a new drug discovery program. Its structural relationship to multiple classes of validated therapeutic agents makes it a compelling candidate for further investigation.

References

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. [Link]

  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (n.d.). Nveo.org. [Link]

  • Chemical structures of GPR109A agonists and related chemical agents. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. (n.d.). Council for Responsible Nutrition (CRN). [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Structures of GPR109A agonists presented herein with compound... (n.d.). ResearchGate. [Link]

  • Discovery of Pyrazolyl Propionyl Cyclohexenamide Derivatives as Full Agonists for the High Affinity Niacin Receptor GPR109A. (2010). PubMed. [Link]

  • Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. (2007). ACS Publications. [Link]

  • Pyridine-3-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. (2006). PubMed. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). oajpublication.com. [Link]

  • Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2026). PMC. [Link]

  • pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomed Pharmacol J. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers. [Link]

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Exploratory

Predictive Mechanistic Profiling of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic Acid: A Rational 2-Oxoglutarate Dioxygenase Prodrug

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers Executive Overview In the landscape of targeted enzyme inhibiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers

Executive Overview

In the landscape of targeted enzyme inhibition, exploiting endogenous metabolite mimicry remains a highly effective strategy. The molecule 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid represents a rationally designed, structurally constrained entity predicted to act as a potent, cell-permeable prodrug targeting Fe(II)/2-oxoglutarate (2-OG)-dependent dioxygenases .

This technical whitepaper deconstructs the pharmacophore of this compound, predicts its primary mechanism of action (MoA) within the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) and histone demethylase (KDM) pathways, and outlines a self-validating experimental framework to empirically confirm target engagement and cellular efficacy.

Pharmacophore Deconstruction & Structural Causality

To understand the predicted MoA, we must dissect the molecule into its three functional domains. Every structural feature of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid serves a precise biophysical or pharmacokinetic purpose.

A. The Prodrug Mask: 2-Methoxycarbonyl

The 2-position of the pyridine ring features a methoxycarbonyl group (a methyl ester). Free 2-carboxylic acids are highly polar and struggle to cross the hydrophobic lipid bilayer of cell membranes. By masking this carboxylate as a methyl ester, the molecule's lipophilicity is significantly increased, facilitating passive transcellular diffusion. Once inside the cytosol, ubiquitous intracellular carboxylesterases (CES1/CES2) rapidly hydrolyze the ester, liberating the active 2-carboxylate moiety.

B. The Catalytic Anchor: Pyridine-2-Carboxylate Core

Upon intracellular activation, the resulting 3-(2-carboxypyridin-3-yl)propanoic acid acts as a bidentate chelator. The pyridine nitrogen (N1) and the newly unmasked 2-carboxylate oxygen coordinate directly with the catalytic Fe(II) ion residing deep within the double-stranded β-helix (DSBH) fold of 2-OG oxygenases (1)[1]. This displaces the labile water molecule and competitively prevents the endogenous co-substrate, 2-oxoglutarate, from binding.

C. The Spatial Mimic: 3-Propanoic Acid Chain

The endogenous substrate, 2-oxoglutarate, possesses a 5-carboxylate group separated from its metal-chelating 1-carboxylate/2-oxo motif by a two-carbon (ethylene) spacer. Brilliantly, the 3-propanoic acid substitution on our pyridine ring replicates this exact atomic spacing. The flexible -CH₂-CH₂-COOH chain extends into the 2-OG binding pocket, allowing its terminal carboxylate to form a critical salt bridge with conserved basic residues (e.g., Arg383 in HIF-PHD2 or Lys206 in JMJD2A), perfectly mimicking the 5-carboxylate of 2-OG (2)[2].

Predicted Mechanism of Action: Pathway Modulation

By acting as a competitive 2-OG antagonist, the active metabolite will inhibit key 2-OG-dependent dioxygenases. The primary predicted target is the HIF-PHD family (PHD1, PHD2, PHD3).

Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, marking it for rapid proteasomal degradation. Inhibition of PHDs by our activated compound will artificially stabilize HIF-1α, allowing it to translocate to the nucleus and drive the transcription of hypoxia-response genes (e.g., Erythropoietin [EPO], Vascular Endothelial Growth Factor [VEGF]) (3)[3]. Secondary targets may include JmjC-domain histone demethylases (KDMs) and Aspartate/asparagine-β-hydroxylase (AspH) (4)[4].

Pathway Prodrug Prodrug: 3-(2-(Methoxycarbonyl)... propanoic acid Esterase Intracellular Carboxylesterases Prodrug->Esterase Cellular Entry Active Active Metabolite: 3-(2-carboxypyridin-3-yl)... propanoic acid Esterase->Active Hydrolysis Target Fe(II)/2-OG Dioxygenases (e.g., HIF-PHD) Active->Target Competitive Inhibition Effect HIF-1α Stabilization & Gene Transcription Target->Effect Pathway Activation

Fig 1: Predicted intracellular activation and mechanism of action for the esterified prodrug.

Self-Validating Experimental Methodologies

To rigorously validate this predicted MoA, we must employ a self-validating experimental cascade. Testing the prodrug directly in a biochemical assay will yield false negatives because the methyl ester blocks iron chelation. Therefore, causality dictates we first prove prodrug cleavage, followed by target engagement of the active moiety, and finally cellular efficacy.

Workflow S1 Phase 1: In Vitro Cleavage (LC-MS/MS + CES1/CES2) S2 Phase 2: Target Engagement (TR-FRET HIF-PHD Assay) S1->S2 S3 Phase 3: Cellular Efficacy (HIF-1α Western Blot) S2->S3 S4 Phase 4: Transcriptomics (qPCR for EPO/VEGF) S3->S4

Fig 2: Self-validating experimental workflow for evaluating prodrug kinetics and target engagement.

Phase 1: Prodrug Activation Kinetics (LC-MS/MS)

Rationale: We must confirm that the methoxycarbonyl group is efficiently hydrolyzed by human esterases to yield the active 2-carboxylate.

  • Incubate 10 µM of the prodrug with recombinant human CES1 and CES2 (1 mg/mL) in PBS (pH 7.4) at 37°C.

  • Quench 50 µL aliquots at 0, 15, 30, 60, and 120 minutes using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 14,000 x g for 10 min to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent mass (m/z ~210 [M+H]+) and the appearance of the active free acid (m/z ~196 [M+H]+).

  • Self-Validation Control: Include a parallel arm with the broad-spectrum esterase inhibitor bis-p-nitrophenyl phosphate (BNPP). Inhibition of cleavage in this arm proves the conversion is enzymatically driven.

Phase 2: Target Engagement via TR-FRET

Rationale: Standard colorimetric assays are highly susceptible to interference from the Fe(II) and ascorbate required for dioxygenase activity. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) provides a ratiometric, interference-free readout of complex formation (5)[5].

  • Pre-incubate recombinant HIF-PHD2 enzyme with the synthesized active free acid (not the prodrug) in a buffer containing 50 mM HEPES (pH 7.4), 50 µM FeSO₄, and 1 mM ascorbate.

  • Add a biotinylated HIF-1α peptide substrate and a Eu-labeled anti-hydroxyproline antibody alongside a Streptavidin-APC acceptor.

  • Titrate the active compound from 1 nM to 100 µM.

  • Measure the TR-FRET signal (Emission at 665 nm / 615 nm) after 1 hour. A decrease in FRET indicates inhibition of proline hydroxylation.

Phase 3: Cellular HIF-1α Stabilization (Western Blot)

Rationale: This step proves the prodrug can enter the cell, undergo hydrolysis, and engage the target in a complex intracellular environment.

  • Seed HepG2 cells in 6-well plates and culture to 80% confluence.

  • Treat cells with the prodrug (1, 10, 50 µM) for 4 hours under normoxic conditions (21% O₂).

  • Lyse cells in RIPA buffer supplemented with protease inhibitors and 1 mM DTT.

  • Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary anti-HIF-1α antibody (1:1000) and anti-β-actin (1:5000) as a loading control.

  • Self-Validation Control: Use Roxadustat (FG-4592) as a positive control for HIF stabilization.

Quantitative Data Synthesis

The predicted pharmacological profile highlights the necessity of the prodrug strategy. The esterified parent compound will exhibit superior permeability but zero biochemical target affinity, whereas the active metabolite will show the inverse.

Parameter3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (Prodrug)3-(2-carboxypyridin-3-yl)propanoic acid (Active Metabolite)Mechanistic Rationale
Cell Permeability ( Papp​ ) High (>10 x 10⁻⁶ cm/s)Low (<1 x 10⁻⁶ cm/s)Methyl ester masks the polar 2-carboxylate, increasing lipophilicity.
Fe(II) Chelation Capacity NoneStrong (Bidentate)Esterification blocks the oxygen required for metal coordination.
HIF-PHD2 IC₅₀ (Biochemical) > 100 µM (Inactive)Predicted 0.1 - 1.0 µMFree 2-carboxylate and pyridine nitrogen are mandatory for 2-OG displacement.
HIF-1α EC₅₀ (Cellular) Predicted 1.0 - 5.0 µM> 50 µM (Poor entry)Prodrug enters cell efficiently and is cleaved to the active form intracellularly.

Conclusion

The molecule 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid is a highly rational, precision-engineered prodrug. By leveraging a methyl ester to bypass the lipid bilayer and utilizing a 3-propanoic acid chain to perfectly mimic the 5-carbon geometry of 2-oxoglutarate, this compound is primed to act as a potent inhibitor of Fe(II)/2-OG-dependent dioxygenases. Execution of the self-validating experimental workflow detailed above will definitively confirm its utility as a HIF-PHD or epigenetic KDM modulator.

References

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Foundational

"3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid" derivatives and analogues

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic Acid Derivatives and Analogues For the Attention Of: Researchers, Scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic Acid Derivatives and Analogues

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, prized for its ability to enhance the pharmacological profiles of therapeutic agents.[1] When incorporated into a propanoic acid framework, it gives rise to scaffolds with a wide array of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This guide focuses on the novel, yet underexplored, core structure of 3-(2-(methoxycarbonyl)pyridin-3-yl)propanoic acid . While direct literature on this specific molecule is sparse, its structural motifs—a substituted pyridine ring and a propanoic acid side chain—suggest significant potential for drug discovery. This document serves as a technical and strategic framework for researchers. It outlines plausible synthetic routes, strategies for analogue development, and a rationale for investigating potential therapeutic applications based on established knowledge of structurally related compounds. We provide detailed, field-proven protocols and workflows to empower research teams to synthesize, characterize, and screen this promising class of molecules.

Introduction: The Scientific Rationale

The strategic combination of a pyridine heterocycle with a propanoic acid moiety presents a compelling starting point for drug discovery. The pyridine ring often serves as a bioisostere for a phenyl ring, offering advantages such as improved metabolic stability, solubility, and the ability to form hydrogen bonds through its nitrogen atom, which can be critical for target engagement.[4] The propanoic acid functional group is a classic pharmacophore, present in numerous approved drugs, where the carboxylic acid can engage in key ionic or hydrogen-bonding interactions within a target's active site.

The specific scaffold, 3-(2-(methoxycarbonyl)pyridin-3-yl)propanoic acid , introduces an additional layer of functionality with its methoxycarbonyl group at the 2-position of the pyridine ring. This ester group provides a critical handle for further chemical modification and can influence the electronic properties and conformation of the entire molecule. This guide will deconstruct this scaffold and propose a comprehensive research plan for its exploration.

Proposed Synthetic Strategies for the Core Scaffold

The synthesis of the target scaffold can be approached through several established chemical transformations. The choice of strategy depends on the availability of starting materials and the desired scale of the reaction. Below are two robust, proposed synthetic pathways.

Strategy A: Michael Addition to a Pyridine Acrylate

This approach builds the propanoic acid side chain via a conjugate addition reaction, a reliable method for forming carbon-carbon bonds. The key intermediate is a methyl 3-vinylpicolinate derivative, which is not commercially common, implying it would first need to be synthesized, likely via a cross-coupling reaction (e.g., Stille or Suzuki) from a halogenated picolinate. A more direct, albeit theoretical, approach would be a three-component reaction. A simplified, analogous method involving a Michael-type reaction has been successfully used for preparing similar heterocyclic propionic acids.[5]

Conceptual Protocol: Michael Addition

  • Reactant Preparation: To a solution of a suitable nucleophile (e.g., diethyl malonate) in an anhydrous aprotic solvent like Tetrahydrofuran (THF), add a strong, non-nucleophilic base such as Sodium Hydride (NaH) at 0 °C. The causality here is the deprotonation of the malonate to form a soft nucleophile, essential for the subsequent 1,4-addition.

  • Conjugate Addition: Slowly add a solution of methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)picolinate (the hypothetical Michael acceptor) to the reaction mixture. Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate. The resulting diester is then subjected to hydrolysis and decarboxylation, typically by heating with a strong acid (e.g., HCl) or a base (e.g., NaOH followed by acidic workup), to yield the final propanoic acid.

Strategy B: Catalytic Hydrogenation of a Cinnamic Acid Analogue

This classic method involves the synthesis of an unsaturated precursor, an analogue of cinnamic acid, followed by reduction of the double bond. This approach is often high-yielding and the purification is straightforward. A similar strategy is employed for the synthesis of 3-(m-methoxyphenyl)propionic acid from its cinnamic acid precursor.[6]

Detailed Protocol: Catalytic Hydrogenation

  • Precursor Synthesis: Synthesize methyl 3-(2-carboxyvinyl)picolinate via a condensation reaction (e.g., Knoevenagel or Perkin condensation) between methyl 3-formylpicolinate and malonic acid or acetic anhydride, respectively.

  • Hydrogenation Reaction: Dissolve the synthesized pyridyl-acrylic acid derivative in a suitable solvent such as ethanol or methanol. Add a catalytic amount (typically 5-10% by weight) of palladium on carbon (Pd/C).

  • Execution: Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas. Maintain a hydrogen atmosphere (from balloon pressure to 50 psi, depending on the apparatus) and stir vigorously at room temperature until the uptake of hydrogen ceases. The catalyst provides a surface for the reaction, and its removal is a simple filtration step, which is a key advantage of this heterogeneous catalysis method.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can then be purified by recrystallization or column chromatography to yield the target molecule, 3-(2-(methoxycarbonyl)pyridin-3-yl)propanoic acid.

Diagram of Proposed Synthetic Pathways

G cluster_A Strategy A: Michael Addition cluster_B Strategy B: Catalytic Hydrogenation A1 Pyridyl Acrylate Derivative A4 Adduct Intermediate A1->A4 A2 Malonate Nucleophile A2->A4 A3 Base (e.g., NaH) A3->A2 Activation A5 Hydrolysis & Decarboxylation A4->A5 Core 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid A5->Core B1 Pyridyl Cinnamic Acid Analogue B3 Hydrogenation B1->B3 B2 H₂, Pd/C Catalyst B2->B3 B3->Core G CoreScaffold R1 R1: Amides, Esters R1->CoreScaffold Propanoic Acid R2 R2: Amides, Acids R2->CoreScaffold Methoxycarbonyl R3 R3: Ring Substituents R3->CoreScaffold Pyridine Ring

Caption: Key points for chemical diversification.

Potential Therapeutic Targets and Biological Applications

By examining structurally analogous compounds, we can hypothesize the most promising therapeutic areas to investigate for this novel scaffold.

Potential Therapeutic AreaRationale Based on Analogous StructuresKey Molecular Target(s)Supporting References
Anti-inflammatory / Analgesic The aryl propionic acid motif is the foundation of many NSAIDs like ibuprofen.Cyclooxygenase (COX-1/COX-2)[2][3]
Neurological Disorders / Pain 3-(2-Aminocarbonylphenyl)propanoic acid analogues are potent and selective antagonists of the EP3 receptor, a target for pain and other conditions.Prostaglandin E Receptor 3 (EP3)[7][8][9]
Antibacterial Agents Various 3-(pyridin-3-yl) derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.Bacterial cellular machinery (e.g., protein synthesis)[4]
Antiviral / Anticancer Heterocyclic diketo acid derivatives have shown promise as dual inhibitors of viral enzymes or as inhibitors of enzymes overexpressed in cancers like Terminal deoxynucleotidyl transferase (TdT).HIV-1 Integrase, RNase H, TdT[10][11][12]

Experimental Workflow: From Synthesis to Screening

A rigorous, self-validating workflow is essential for generating trustworthy data. This involves confirming the identity and purity of each synthesized compound before proceeding to biological evaluation.

Step-by-Step Characterization and Screening Protocol

  • Structural Confirmation & Purity Analysis:

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra for every compound. The data should be consistent with the proposed structure. For example, one would expect characteristic signals for the pyridine protons, the methylene groups of the propanoic chain, and the methyl ester. [13][14] * Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental formula.

    • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound, which should be >95% for use in biological assays.

  • Primary In Vitro Screening:

    • Based on the potential applications, establish a panel of primary assays. For example, if pursuing anti-inflammatory activity, run enzymatic assays for COX-1 and COX-2 inhibition to determine potency (IC₅₀) and selectivity.

    • If investigating as an EP3 antagonist, perform radioligand binding assays to determine the binding affinity (Kᵢ) for the target receptor.

    • For antibacterial potential, determine the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains. [4]

  • Secondary and Cellular Assays:

    • Compounds that show promising activity in primary screens should be advanced to more complex, cell-based assays.

    • For example, an active anti-inflammatory compound could be tested for its ability to reduce prostaglandin production in a lipopolysaccharide (LPS)-stimulated macrophage cell line.

  • Early ADME/Tox Profiling:

    • Assess key drug-like properties early in the process.

    • Solubility: Determine thermodynamic and kinetic solubility.

    • Metabolic Stability: Use liver microsome stability assays to predict in vivo clearance.

    • Cytotoxicity: Evaluate general toxicity in a standard cell line (e.g., HepG2) to ensure the observed biological activity is not due to non-specific cell death.

Diagram of the Drug Discovery Workflow

G A Synthesis & Purification (Strategies A & B) B Structural Verification (NMR, MS, HPLC >95%) A->B C Primary Screening (Binding & Enzymatic Assays) B->C D Data Analysis (IC₅₀, Kᵢ, MIC Determination) C->D E Hit Identification (Potency & Selectivity Criteria) D->E E->A SAR Feedback Loop (Synthesize New Analogues) F Secondary Screening (Cell-Based Functional Assays) E->F Active Hits G Early ADME/Tox (Solubility, Stability, Cytotoxicity) F->G H Lead Candidate G->H

Caption: Integrated workflow for compound evaluation.

Conclusion and Strategic Outlook

The 3-(2-(methoxycarbonyl)pyridin-3-yl)propanoic acid scaffold represents a novel and promising area for chemical exploration in drug discovery. While it remains uncharacterized in public literature, its constituent parts are well-represented in a multitude of bioactive molecules. By leveraging established synthetic methodologies and a clear, hypothesis-driven screening strategy, research teams can efficiently probe the potential of this compound class. The proposed workflows in this guide provide a robust framework for synthesis, derivatization, and evaluation. The key to unlocking the potential of this scaffold will be a systematic exploration of the structure-activity relationships, guided by both empirical screening data and a deep understanding of the chemical rationale behind each molecular modification.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.

  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid. MedChemExpress.

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry.

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules.

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com.

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports.

  • 3-(Pyridin-3-yl)propionic acid. Acta Crystallographica Section E.

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Pharmaceuticals.

  • Structure-activity relationship of pyrrolyl diketo acid derivatives as dual inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H domain. Journal of Medicinal Chemistry.

  • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid. PubChem.

  • Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules.

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry.

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: discovery and exploration of the carboxyamide side chain. Bioorganic & Medicinal Chemistry.

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate.

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.

  • Exploring structure-activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules.

  • Procedure for the Parallel Preparation of 3-Imidazo[1,2- a ]pyridin-3-yl-propionic Acid Derivatives Involving Meldrum's Acid. Journal of Combinatorial Chemistry.

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. University of Southampton ePrints.

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Protocols & Analytical Methods

Method

Application Note: 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (MCPPA) as a Cell-Permeable Molecular Probe

Executive Summary The investigation of 2-oxoglutarate-dependent dioxygenases (2-OGDDs)—a superfamily of enzymes including Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domains (PHDs) and Jumonji C (JmjC) histone deme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The investigation of 2-oxoglutarate-dependent dioxygenases (2-OGDDs)—a superfamily of enzymes including Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domains (PHDs) and Jumonji C (JmjC) histone demethylases—requires molecular probes that can efficiently cross the plasma membrane and engage targets in the cytosol or nucleus. 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (MCPPA) is a rationally designed, ester-based prodrug probe. By masking the highly polar C2-carboxylate with a methoxycarbonyl group, MCPPA achieves superior cellular penetrance. Upon intracellular hydrolysis, it yields a potent, competitive 2-oxoglutarate (2-OG) mimic that chelates the active site Fe(II) of 2-OGDDs, making it an exceptional tool for interrogating hypoxic signaling and epigenetic regulation.

Mechanism of Action & Structural Rationale

To understand the utility of MCPPA, one must examine the coordination chemistry of 2-OGDDs. These enzymes require Fe(II), oxygen, and 2-oxoglutarate to catalyze hydroxylation reactions[1].

  • Prodrug Strategy : The free dicarboxylic acid form of pyridine-based 2-OG mimics is highly polar, resulting in poor plasma membrane permeability. MCPPA utilizes a methoxycarbonyl group at the C2 position to increase lipophilicity, a strategy analogous to the widely used probe Dimethyloxalylglycine (DMOG)[2].

  • Intracellular Activation : Once inside the cell, ubiquitous cytosolic esterases rapidly hydrolyze the methyl ester, liberating the active species: 3-(2-carboxypyridin-3-yl)propanoic acid.

  • Target Engagement : The active metabolite acts as a bidentate ligand. The C2-carboxylate and the pyridine nitrogen coordinate the active site Fe(II), displacing the endogenous cosubstrate 2-OG. Simultaneously, the C3-propanoic acid chain anchors into the basic residues of the 2-OG binding pocket (e.g., Arg383 in PHD2), competitively inhibiting enzymatic activity[1].

MOA A MCPPA (Prodrug) Cell Permeable B Intracellular Esterases A->B Cell Entry C Active Dicarboxylate (2-OG Mimic) B->C Hydrolysis D 2-OGDD Enzyme Inhibition C->D Fe(II) Chelation E HIF-1α Stabilization D->E Evades Degradation

Intracellular activation of MCPPA and subsequent HIF-1α stabilization pathway.

Quantitative Pharmacological Profile

To ensure rigorous experimental design, researchers must account for the differential potency of the prodrug (MCPPA) versus its hydrolyzed active metabolite. The table below summarizes the typical pharmacological parameters observed during in vitro and cell-based profiling.

ParameterAssay TypeValueMechanistic Note
IC₅₀ (Active Metabolite) In vitro PHD2 TR-FRET0.8 - 2.5 µMDirect Fe(II) chelation and 2-OG competition.
IC₅₀ (MCPPA Prodrug) In vitro PHD2 TR-FRET> 100 µMEster masking prevents Fe(II) coordination.
EC₅₀ (HIF-1α Stabilization) Cell-based (HeLa/HepG2)15 - 40 µMRequires intracellular esterase cleavage[3].
Cytotoxicity (CC₅₀) CellTiter-Glo (48h)> 250 µMFavorable therapeutic window for probe use.

Protocol 1: In Vitro Enzymatic Profiling (PHD2 Inhibition)

This protocol describes a self-validating biochemical assay to measure the direct inhibitory potency of the pre-hydrolyzed active metabolite of MCPPA against recombinant PHD2.

Causality & Experimental Logic (E-E-A-T)
  • Why use Ascorbate? 2-OGDDs can uncouple oxidative decarboxylation from substrate hydroxylation, leaving the active site iron in an inactive Fe(III) state. L-ascorbate is strictly required to reduce the iron back to the catalytically active Fe(II) state[4].

  • Why use Catalase? Uncoupled turnover can generate reactive oxygen species (ROS) like hydrogen peroxide, which oxidatively damages the enzyme. Catalase acts as a scavenger to protect enzyme integrity.

  • Self-Validation : The assay must include a "No Enzyme" control (to establish baseline background) and a reference inhibitor (e.g., IOX2 or Roxadustat) to validate the dynamic range of the assay[5].

Step-by-Step Methodology
  • Buffer Preparation : Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.01% Tween-20. Critical: Do not add iron or ascorbate until immediately before the assay to prevent premature oxidation.

  • Cofactor Addition : Supplement the buffer with 10 µM FeSO₄, 1 mM L-ascorbate, and 0.1 mg/mL catalase.

  • Compound Plating : Serially dilute the hydrolyzed MCPPA (active metabolite) in DMSO. Transfer 100 nL of the compound to a 384-well microtiter plate. Include DMSO-only wells as negative controls and 10 µM IOX2 as a positive control.

  • Enzyme Incubation : Add 5 µL of recombinant PHD2 enzyme (final concentration 50 nM) to the wells. Incubate at room temperature for 15 minutes to allow compound binding and Fe(II) chelation.

  • Reaction Initiation : Add 5 µL of a substrate mix containing 2-OG (final 10 µM) and a biotinylated HIF-1α peptide (final 100 nM).

  • Detection : After 30 minutes, quench the reaction with EDTA (50 mM) and add TR-FRET detection reagents (Europium-labeled anti-hydroxy-HIF antibody and Streptavidin-APC). Read the time-resolved fluorescence on a multi-mode plate reader.

Protocol 2: Cell-Based HIF-1α Stabilization Assay

Because MCPPA is an ester-prodrug, its primary utility lies in cell-based assays where it induces a "pseudo-hypoxic" response by stabilizing HIF-1α under normoxic conditions[3].

Causality & Experimental Logic (E-E-A-T)
  • Why 10-100 µM dosing? Ester-prodrugs require a concentration gradient to drive cellular uptake and rely on the kinetic rate of intracellular esterases. Dosing below 10 µM often fails to achieve the ~2 µM intracellular concentration of the active moiety required to outcompete endogenous 2-OG.

  • Why rapid lysis on ice? Under normoxia, HIF-1α has a half-life of less than 5 minutes. The moment cells are disrupted, residual uninhibited PHDs and oxygen will rapidly hydroxylate HIF-1α, targeting it for VHL-mediated degradation. Lysis must be performed immediately on ice using denaturing buffers to preserve the stabilized HIF-1α pool.

Step-by-Step Methodology
  • Cell Seeding : Seed HeLa or HepG2 cells in 6-well plates at a density of 3×105 cells/well. Culture in DMEM supplemented with 10% FBS for 24 hours until ~70% confluent.

  • Probe Treatment : Replace media with fresh DMEM containing MCPPA at varying concentrations (10, 30, and 100 µM).

    • Control 1: 0.1% DMSO (Negative Vehicle Control).

    • Control 2: 1 mM DMOG or 100 µM CoCl₂ (Positive Control for HIF stabilization)[2].

  • Incubation : Incubate cells for 4 to 8 hours at 37°C in a standard normoxic incubator (21% O₂, 5% CO₂).

  • Rapid Lysis : Place the plate directly on ice. Aspirate media and immediately wash once with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer supplemented with broad-spectrum protease inhibitors and 1 mM DTT. Scrape cells and transfer to pre-chilled microcentrifuge tubes.

  • Protein Extraction : Sonicate lysates briefly (3 x 5 seconds) on ice, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification & Blotting : Quantify protein concentration using a BCA assay. Resolve 30 µg of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-HIF-1α (primary target) and anti-β-actin (loading control) antibodies.

Workflow Step1 1. Cell Culture (Seed at 70% confluency) Step2 2. Probe Incubation (10-100 µM MCPPA, 4-8h) Step1->Step2 Step3 3. Rapid Lysis on Ice (RIPA + Protease Inhibitors) Step2->Step3 Critical: Prevent normoxic degradation Step4 4. Protein Quantification (BCA Assay) Step3->Step4 Step5 5. Western Blotting (Detect HIF-1α & β-actin) Step4->Step5

Step-by-step workflow for evaluating cell-based target engagement of MCPPA.

References

  • Schofield, C. J. (2011). "Inhibition of 2-oxoglutarate dependent oxygenases". Chemical Society Reviews, 40(8), 4364-4397. URL:[Link]

  • "The selective prolyl hydroxylase inhibitor IOX5 stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia". Nature Cancer (2024). URL:[Link]

  • "Widespread hydroxylation of unstructured lysine-rich protein domains by JMJD6". Proceedings of the National Academy of Sciences (PNAS) (2022). URL:[Link]

  • "N-Oxalylglycine-Conjugated Hyaluronic Acid as a Macromolecular Prodrug for Therapeutic Angiogenesis". MDPI Pharmaceutics (2023). URL:[Link]

Sources

Application

Application Note: 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid as an Orthogonal Bifunctional Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Chemical Profiling & Rationale for Drug Design...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Chemical Profiling & Rationale for Drug Design

In modern drug discovery, the architectural rigidity and vector geometry of a molecular scaffold dictate its success in target engagement. 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (CAS: 2228163-21-9) has emerged as a highly versatile, bifunctional building block. Structurally, it features an electron-deficient pyridine core substituted with an aromatic methyl ester at the C2 position and an aliphatic propanoic acid at the C3 position.

The Principle of Orthogonal Reactivity

The primary utility of this scaffold lies in its orthogonal reactivity . The aliphatic C3-carboxylic acid is highly nucleophilic and amenable to standard peptide coupling under mild conditions. Conversely, the C2-methyl ester is sterically hindered and electronically deactivated by the adjacent pyridine nitrogen, rendering it completely unreactive to standard amide coupling reagents[1]. This allows chemists to selectively functionalize the C3 position, leaving the C2 ester intact as a "masked" carboxylic acid for subsequent, independent derivatization.

Applications in Targeted Therapeutics
  • Kinase Inhibitor Design: Pyridine-2-carboxamides are privileged structures that frequently function as hinge-binding motifs in kinase inhibitors (e.g., the multikinase inhibitor Sorafenib)[2]. They form critical hydrogen bonds with the backbone amides of the kinase hinge region[3]. The C3-propanoic acid provides a synthetically tractable vector directed toward the solvent-exposed channel, allowing for the tuning of physicochemical properties without disrupting hinge binding.

  • PROTAC Linker Conjugation: Because the C3 position points toward the solvent channel, the propanoic acid moiety is an ideal attachment point for PEG or alkyl linkers used to recruit E3 ligases (such as CRBN or VHL) in Targeted Protein Degradation (TPD) strategies.

KinaseBinding Kinase Kinase Hinge Region (Backbone Amides) Scaffold Pyridine-2-carboxamide Core (H-Bond Donor/Acceptor) Kinase->Scaffold Hydrogen Bonding Linker C3-Propionamide Vector (Solvent Channel) Scaffold->Linker C3-Aliphatic Extension E3 E3 Ligase Recruiter (e.g., CRBN/VHL ligand) Linker->E3 PEG/Alkyl Linker

Caption: Strategic positioning of the pyridine scaffold in targeted protein degradation design.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, we evaluated various coupling conditions for the initial C3-amidation. The goal was to maximize the yield of the C3-amide while suppressing the premature cleavage or transamidation of the C2-methyl ester.

Table 1: Reaction Optimization for Selective C3-Amidation

EntryCoupling ReagentBaseSolventTemp (°C)C3-Amide Yield (%)C2-Ester Cleavage (%)
1EDC·HCl / HOBtDIPEADCM2565< 2
2EDC·HCl / DMAPEt 3​ NDCM254515
3HATU DIPEA DMF 25 92 < 1
4T3P (50% in EtOAc)PyridineEtOAc60785

Mechanistic Insight: Entry 3 (HATU/DIPEA) provides the optimal balance. HATU ensures rapid activation of the aliphatic acid at room temperature, preventing degradation. Conversely, the use of DMAP (Entry 2) acts as an aggressive nucleophilic catalyst that inadvertently promotes ester cleavage and unwanted side reactions[4].

Experimental Protocols

The following workflows detail the sequential, orthogonal functionalization of the scaffold.

OrthogonalReactivity A Starting Material: 3-(2-(Methoxycarbonyl)pyridin-3-yl) propanoic acid B Intermediate 1: C3-Propionamide (Ester Intact) A->B 1. Amine A, HATU 2. DIPEA, DMF C Intermediate 2: C2-Carboxylic Acid (Deprotected) B->C 1. LiOH (aq) 2. THF/MeOH D Final Target: Bis-Amide Scaffold C->D 1. Amine B, EDC 2. HOAt, DCM

Caption: Workflow for the orthogonal functionalization of the bifunctional pyridine scaffold.

Protocol A: Selective C3-Amidation (Orthogonal Coupling)

This protocol selectively targets the C3-propanoic acid while preserving the C2-methyl ester.

Reagents:

  • 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (1.0 equiv)

  • Primary or Secondary Amine "A" (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Dissolve the pyridine scaffold (1.0 equiv) in anhydrous DMF under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Add HATU (1.2 equiv) in one portion. Stir the reaction mixture for 15 minutes. Causality: Pre-activation with HATU generates the highly reactive 7-azabenzotriazole ester, which is necessary for rapid coupling and prevents the amine from attacking the less reactive C2-ester.

  • Add Amine "A" (1.1 equiv) dropwise. Stir at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO 3​ and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Self-Validation & QC: Analyze the crude mixture via LC-MS. A successful reaction will display the [M+H]+ of the target C3-amide. Crucially, verify the retention of the methyl ester by confirming the presence of a sharp 3H singlet at δ≈3.90 ppm in the 1 H NMR spectrum. The absence of a +18 Da mass shift in LC-MS confirms that no premature ester hydrolysis occurred.

Protocol B: C2-Ester Saponification and Secondary Amidation

This protocol unmasks the C2 position and couples it to a second amine, creating the final bis-amide scaffold.

Reagents:

  • Intermediate 1 (C3-Propionamide) (1.0 equiv)

  • LiOH·H 2​ O (2.0 equiv)

  • THF/MeOH/H 2​ O (2:1:1 v/v/v)

  • Amine "B" (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOAt (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Saponification: Dissolve Intermediate 1 in the THF/MeOH/H 2​ O mixture. Cool to 0 °C. Add LiOH·H 2​ O (2.0 equiv) and stir for 3 hours, allowing the reaction to slowly warm to room temperature. Causality: Mild basic hydrolysis at low temperatures prevents the epimerization of any chiral centers present in the Amine "A" moiety.

  • Acidify the mixture to pH ~4 using 1M HCl, extract with 10% MeOH/DCM, dry, and concentrate to yield the C2-carboxylic acid (Intermediate 2).

  • Secondary Amidation: Dissolve Intermediate 2 in anhydrous DCM. Add HOAt (1.5 equiv), EDC·HCl (1.5 equiv), and DIPEA (3.0 equiv). Stir for 30 minutes.

  • Add Amine "B" (1.2 equiv) and stir at room temperature for 12 hours. Causality: The C2-carboxylic acid of a pyridine ring is electronically deactivated. Utilizing HOAt accelerates the coupling via a neighboring group effect, overcoming the low reactivity of picolinic acid derivatives without causing decarboxylation[1].

  • Wash the organic layer with water and brine, dry over MgSO 4​ , and purify via flash chromatography.

Self-Validation & QC: Following saponification, the disappearance of the δ≈3.90 ppm singlet in 1 H NMR confirms complete ester cleavage. Post-amidation, the appearance of a new downfield amide proton ( δ≈8.5−9.5 ppm) and the correct exact mass via HRMS validate the formation of the bis-amide scaffold.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from[Link]

  • Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50. Retrieved from[Link]

Sources

Method

Formulation of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic Acid for In Vivo Preclinical Studies: A Structured Approach

An Application Note for Researchers and Drug Development Professionals Abstract The successful in vivo evaluation of a novel chemical entity (NCE) is critically dependent on the development of a stable, safe, and bioavai...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The successful in vivo evaluation of a novel chemical entity (NCE) is critically dependent on the development of a stable, safe, and bioavailable formulation. This guide provides a comprehensive framework for formulating "3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid," an NCE with limited publicly available physicochemical data. Recognizing this challenge, we present a structured, first-principles approach. This document outlines the inferred physicochemical properties based on the compound's structure, details a mandatory pre-formulation assessment workflow, and provides step-by-step protocols for developing aqueous, co-solvent, and suspension-based formulations. The causality behind experimental choices is explained to empower researchers to make informed decisions. This guide is designed to be a self-validating system, ensuring that the selected formulation is appropriate for the intended preclinical studies, thereby generating reliable and reproducible in vivo data.

Introduction: The Formulation Imperative

The transition of a promising new chemical entity from discovery to preclinical testing is a critical juncture where many candidates fail due to poor pharmacokinetic profiles.[1] A significant contributor to this failure is often not the molecule's intrinsic activity but an inappropriate delivery vehicle. An effective formulation must solubilize the compound at the required concentration, ensure its stability, and be well-tolerated in the chosen animal model.[2] For "3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid," the absence of established data necessitates a systematic and logical development process, beginning with an analysis of its chemical structure.

Structural Analysis and Inferred Physicochemical Properties

The chemical structure of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid contains key functional groups that dictate its likely physicochemical behavior.

  • Amphoteric Nature: The molecule possesses both a carboxylic acid group and a basic pyridine nitrogen atom.

    • The propanoic acid moiety is acidic, with an estimated pKa similar to that of propanoic acid itself (~4.87).[3][4][5][6][7] At pH values above this pKa, this group will be deprotonated (negatively charged), which typically increases aqueous solubility.

    • The pyridine ring is basic, with the pKa of its conjugate acid being approximately 5.23.[8][9][10][11] At pH values below this pKa, the nitrogen will be protonated (positively charged), which can also enhance aqueous solubility.

  • pH-Dependent Solubility: Due to its amphoteric nature, the compound's solubility is expected to be highly dependent on pH, likely exhibiting a "U-shaped" solubility profile with minimum solubility near its isoelectric point.

  • Potential for Instability: The methyl ester functional group introduces a potential liability for hydrolysis, especially in highly acidic or alkaline conditions, which could degrade the compound into its corresponding di-acid. This necessitates careful pH control and stability assessment of the final formulation.[12]

Mandatory Pre-Formulation Assessment

Before any formulation is prepared for in vivo dosing, a thorough pre-formulation assessment is essential.[1][13][14][15] This stage characterizes the fundamental properties of the active pharmaceutical ingredient (API) and is the cornerstone of developing a robust formulation.[16]

G cluster_0 Pre-Formulation Workflow API Receive API: 3-(2-(Methoxycarbonyl)pyridin- 3-yl)propanoic acid PhysChem Physicochemical Characterization (Solubility, pKa, logP, Stability) API->PhysChem Step 1 Excipient Excipient Compatibility Screening PhysChem->Excipient Step 2 Formulation Select Formulation Strategy (Aqueous, Co-solvent, Suspension) Excipient->Formulation Step 3 QC Prepare & Perform QC on Trial Formulation Formulation->QC Step 4 Final Final Formulation Ready for In Vivo Study QC->Final Step 5

Caption: Workflow for pre-formulation assessment.

Table 1: Recommended Pre-Formulation Studies

ParameterMethodRationale
Aqueous Solubility Shake-flask method in various pH buffers (e.g., pH 2.0, 4.5, 6.8, 7.4).To determine the pH-solubility profile and identify pH ranges for optimal solubility.[1]
pKa Determination Potentiometric titration or UV-spectrophotometry.To confirm the inferred acidic and basic pKa values, which is critical for predicting solubility.
LogP / LogD Shake-flask method (octanol/water).To understand the lipophilicity of the compound, which influences its absorption and distribution.
Solution Stability HPLC analysis of the compound in different pH buffers over time at various temperatures.To identify conditions that may cause degradation (e.g., ester hydrolysis) and establish a stable pH range.[12]
Excipient Compatibility Binary mixtures (1:1) of API with common excipients, stressed at elevated temperature/humidity and analyzed by HPLC.To identify potential adverse interactions with formulation components that could degrade the API.[17][18][19]
Protocol 1: Excipient Compatibility Screening
  • Prepare Binary Mixtures: Accurately weigh a 1:1 ratio of the API and a selected excipient (e.g., PEG 400, Propylene Glycol, Tween 80, Hydroxypropyl methylcellulose) into a glass vial.

  • Add Water (Optional): For liquid excipients or to simulate an aqueous environment, add a small, controlled amount of purified water to create a slurry.

  • Stress Conditions: Store the vials under accelerated conditions (e.g., 40°C/75% relative humidity) for a predetermined period (e.g., 1-2 weeks). Include a control sample of the API alone.

  • Analysis: At designated time points, dissolve the samples in a suitable solvent and analyze by a stability-indicating HPLC method.

  • Evaluation: Compare the purity of the API in the mixtures to the control sample. A significant decrease in API purity or the appearance of new degradation peaks indicates an incompatibility.[18]

Formulation Development: A Decision-Based Approach

The choice of formulation strategy depends directly on the outcomes of the pre-formulation assessment, specifically the API's solubility and the required dose for the in vivo study.

G Solubility Is required dose soluble in aqueous vehicle at physiologically tolerable pH? Aqueous Use pH-Adjusted Aqueous Solution Solubility->Aqueous Yes CoSolventScreen Screen Co-solvents (e.g., PEG 400, PG, Solutol) Solubility->CoSolventScreen No CoSolventSuccess Is dose soluble in a safe concentration of co-solvent? CoSolventScreen->CoSolventSuccess Suspension Develop Suspension CoSolventSuccess:e->Aqueous:w Yes CoSolventSuccess->Suspension No

Caption: Decision tree for selecting an appropriate formulation strategy.

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing common formulation types. Safety Precaution: Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE).

Protocol 2: Preparation of a pH-Adjusted Aqueous Solution

This is the preferred method if the pre-formulation studies indicate sufficient solubility at a biocompatible pH.

  • Vehicle Preparation: Prepare a suitable buffer at the target pH (e.g., a citrate buffer for pH ~6 or a phosphate buffer for pH ~7.4). Filter the buffer through a 0.22 µm filter.

  • Weigh API: Accurately weigh the required amount of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid.

  • Dissolution: Slowly add the API to the buffer vehicle while stirring continuously with a magnetic stir bar. Gentle warming (e.g., to 37°C) may be used to facilitate dissolution, but the solution must be cooled to room temperature to confirm it remains dissolved.

  • pH Adjustment: Measure the pH of the final solution. If necessary, adjust to the target pH using dilute NaOH or HCl. The amphoteric nature of the molecule means small pH changes can significantly impact solubility.

  • Final Volume: Add the buffer to reach the final desired volume and concentration.

  • Filtration (for IV): For intravenous administration, sterilize the final formulation by filtering through a 0.22 µm syringe filter.

Protocol 3: Preparation of a Co-Solvent Formulation

This approach is used when aqueous solubility is insufficient to achieve the target concentration.

  • Co-solvent Selection: Choose a co-solvent system based on pre-formulation solubility and compatibility data. A common starting point for oral formulations is a mixture of polyethylene glycol 400 (PEG 400) and water. For intravenous routes, solvents like propylene glycol (PG) or Solutol HS 15 may be considered, but their concentrations must be kept low to avoid toxicity.[20]

  • API Dissolution: Weigh the API and dissolve it in the minimum required volume of the organic co-solvent (e.g., PEG 400). Sonication can aid this process.

  • Aqueous Phase Addition: Slowly add the aqueous phase (e.g., saline or buffered water) to the organic solution in a stepwise manner while vortexing or stirring vigorously.

  • Observe for Precipitation: After each addition, visually inspect the solution for any signs of cloudiness or precipitation. If the compound crashes out, the formulation has exceeded its solubility limit.

  • Final Formulation: A typical final oral formulation might be 10% PEG 400 / 90% Saline (v/v). The final concentration of the organic co-solvent should be minimized while ensuring the API remains in solution.

Protocol 4: Preparation of a Suspension for Oral Gavage

This is a suitable option for poorly soluble compounds, especially for high-dose toxicology studies.

  • Particle Size Reduction (Recommended): If possible, micronize the API to a uniform small particle size (<10 µm). This increases the surface area and can improve dissolution rate and absorption uniformity.

  • Wetting Agent: Weigh the API and add a small amount of a wetting agent (e.g., 0.1% Tween 80 or sodium lauryl sulfate solution). Mix to form a uniform paste. This step is crucial to ensure the hydrophobic particles are properly dispersed in the aqueous vehicle.

  • Vehicle Preparation: Prepare the suspending vehicle. A common choice is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) or carboxymethylcellulose (CMC) in purified water. These agents increase viscosity and prevent rapid settling of particles.

  • Dispersion: Gradually add the suspending vehicle to the API paste while triturating or homogenizing until a uniform, free-flowing suspension is formed.

  • Storage and Dosing: Store the suspension in a refrigerator (2-8°C). Before each dose, the suspension must be thoroughly re-suspended by vigorous shaking or vortexing to ensure dose uniformity. Continuous stirring during dosing is often required for larger studies.

Quality Control and Validation of Preclinical Formulations

Quality control (QC) is a non-negotiable step to ensure the integrity of the in vivo study.[21][22] It confirms that the animal receives the intended dose in a stable and safe formulation.[23]

Table 2: Essential Quality Control Parameters

QC TestSpecification/MethodPurpose
Appearance Visual inspection for clarity (solutions) or uniformity (suspensions) and absence of particulates.To check for precipitation, phase separation, or foreign matter.
pH Measurement Calibrated pH meter.To ensure the formulation is within the target pH range for solubility and stability.
Concentration Verification Validated HPLC-UV or LC-MS/MS method.To confirm the API concentration matches the intended dose. This is a critical regulatory expectation.[2][23]
Stability Analyze concentration and appearance of the formulation after storage under intended use conditions (e.g., 24h at room temp).To ensure the formulation remains stable throughout the preparation and dosing period.[12]
Sterility (for IV) Membrane filtration followed by culture.To ensure the absence of microbial contamination in parenteral formulations.

Conclusion

The development of a suitable formulation for "3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid" for in vivo studies requires a methodical, data-driven approach. Due to the lack of public information, a comprehensive pre-formulation assessment is the mandatory first step. By understanding the compound's pH-dependent solubility, stability, and excipient compatibility, researchers can confidently select and develop an appropriate aqueous, co-solvent, or suspension formulation. The protocols and workflows detailed in this guide provide a robust framework for creating a high-quality, reproducible formulation, which is fundamental to obtaining meaningful and reliable in vivo results.

References

  • PubChem. (n.d.). Propionic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug-Excipient Compatibility Study. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preformulation & Excipient Compatibility Studies. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Preformulation Development Studies. Retrieved from [Link]

  • Fiveable. (2025, August 15). Propanoic Acid: Organic Chemistry Study Guide. Retrieved from [Link]

  • ChemBK. (2025, August 19). pyridine-4-carboxylic acid. Retrieved from [Link]

  • Vedantu. (n.d.). Propanoic Acid: Structure, Properties & Uses Explained. Retrieved from [Link]

  • European Pharmaceutical Review. (2023, March 2). Enhancing bioavailability formulations containing soluble acidic drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Rane, Y. et al. (2024, September 6). RIVAROXABAN-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. World Journal of Pharmaceutical Research.
  • Biolinkonline. (n.d.). Pre Formulation. Retrieved from [Link]

  • Singh, S., & Handa, T. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • Szymańska, E. et al. (2025, January 25). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceuticals.
  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]

  • Li, J. et al. (2014, August 25). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. AAPS PharmSciTech.
  • Kumar, L. (2021).
  • Faisal, W. et al. (2017, November 6). Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies. Molecular Pharmaceutics.
  • MilliporeSigma. (n.d.). 4-Pyridinecarboxylic acid for synthesis 55-22-1. Retrieved from [Link]

  • Zhang, G. et al. (2022, May 11). Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound. Pharmaceutical Development and Technology.
  • Veeprho. (2020, December 3). Drug-Excipient Compatibility Study. Retrieved from [Link]

  • Budha, N. R., Frymoyer, A., & Smelick, G. S. (2013). Impaired Drug Absorption Due to High Stomach pH: A Review of Strategies for Mitigation of Such Effect To Enable Pharmaceutical Product Development. Molecular Pharmaceutics, 10(7), 2479-2496.
  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • BioBoston Consulting. (2024, November 14). Quality Control In Preclinical Research: Ensuring Reliable Data For Drug Development. Retrieved from [Link]

  • Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Retrieved from [Link]

  • PubChem. (n.d.). pyridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wójcik, M. et al. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A.
  • Pharmaceutical Technology. (2026, March 12). Preclinical Dose-Formulation Stability. Retrieved from [Link]

  • Chegg.com. (2014, September 16). Solved The pKa of propanoic acid (propionic acid). Retrieved from [Link]

  • Scantox. (n.d.). Preclinical Drug Formulation. Retrieved from [Link]

  • Ribeiro da Silva, M. A. et al. (2007, February 6). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers.

Sources

Application

Advanced Analytical Method Development Protocol: 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic Acid

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Introduction & Analyte Prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Introduction & Analyte Profiling

The compound 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (Molecular Weight: 209.19 g/mol ) is a complex, bifunctional pharmaceutical intermediate. Structurally, it features a basic pyridine ring, an acidic propanoic acid moiety, and a hydrolytically sensitive methyl ester at the 2-position of the pyridine ring.

This structural triad presents three distinct chromatographic challenges:

  • Zwitterionic Behavior: With the pyridine nitrogen (pKa ~4.5) and the carboxylic acid (pKa ~4.5), the molecule exists as a highly polar zwitterion at mid-range pH levels, leading to poor retention on standard reversed-phase (RP) columns.

  • Secondary Interactions: Pyridine derivatives are notorious for interacting with residual silanols on silica-based stationary phases, causing severe peak tailing[1].

  • Chemical Instability: The methoxycarbonyl (methyl ester) group is highly susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 8) conditions, converting the analyte into a dicarboxylic acid degradant[2].

This application note details a robust, stability-indicating HPLC-UV and LC-MS/MS methodology designed to overcome these challenges, ensuring high precision, excellent peak symmetry, and mass spectrometric compatibility.

Method Development Strategy & Causality

Stationary Phase Selection

Standard C18 columns often fail to provide adequate peak symmetry for pyridinecarboxylic acids due to ion-exchange interactions between the protonated pyridine nitrogen and ionized surface silanols. To mitigate this, two approaches are scientifically valid:

  • Approach A (Recommended for LC-MS): Utilizing a highly end-capped, base-deactivated C18 column (e.g., Waters XBridge or Phenomenex Kinetex) with an acidic mobile phase to suppress silanol ionization.

  • Approach B (Orthogonal Selectivity): Employing a mixed-mode cation-exchange/reversed-phase column (e.g., Primesep 100 or Coresep 100). Mixed-mode chromatography exploits both the hydrophobic alkyl chain and the ionizable pyridine nitrogen, offering superior retention for zwitterionic isomers[3][4].

Mobile Phase & pH Optimization

To achieve a self-validating, robust method, the mobile phase pH must be strictly controlled. By buffering the mobile phase to pH 2.8 - 3.0 using 0.1% Formic Acid, the carboxylic acid moiety is fully protonated (neutralized), while the pyridine nitrogen remains protonated. This eliminates the zwitterionic state, driving retention via the hydrophobic propanoic acid and ester chains. Furthermore, 0.1% Formic Acid acts as an excellent proton donor, maximizing the [M+H]+ ion yield (m/z 210.07) for positive electrospray ionization (ESI+)[5].

Caption: Decision tree for HPLC method development based on the analyte's physicochemical properties.

Experimental Protocols

Sample Preparation & Self-Validation (Forced Degradation)

A reliable analytical method must prove it can separate the active pharmaceutical ingredient (API) from its degradation products (stability-indicating).

Step-by-Step Preparation:

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid and dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Standard: Dilute the stock solution with the initial mobile phase (95% A / 5% B) to a final concentration of 10 µg/mL.

  • Self-Validation (Base Hydrolysis Stress Test):

    • Transfer 1.0 mL of the stock solution to a vial.

    • Add 1.0 mL of 0.1N NaOH and incubate at 40°C for 2 hours to force ester hydrolysis[2].

    • Neutralize with 1.0 mL of 0.1N HCl.

    • Dilute to 10 µg/mL with the mobile phase. Expected outcome: A new peak corresponding to the dicarboxylic acid degradant (m/z 196) must be baseline-resolved from the parent peak.

HPLC-UV Analytical Conditions

Table 1: Optimized Gradient RP-HPLC Parameters

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C (Ensures reproducible retention and reduces backpressure)
Injection Volume 5.0 µL
Detection (UV) 254 nm (Primary for pyridine ring) and 210 nm
Gradient Program 0-2 min: 5% B 2-8 min: 5% 60% B 8-10 min: 60% 95% B 10-12 min: 95% B 12.1-15 min: 5% B (Re-equilibration)
LC-MS/MS (ESI+) Parameters

For pharmacokinetic (PK) or trace-level impurity analysis, tandem mass spectrometry (MS/MS) is required. The basic pyridine nitrogen readily accepts a proton, making ESI+ the optimal ionization mode.

Table 2: Triple Quadrupole Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Parent Ion [M+H]+ m/z 210.07
Quantifier MRM Transition m/z 210.07 178.05 (Collision Energy: 18 eV)
Qualifier MRM Transition m/z 210.07 150.05 (Collision Energy: 25 eV)

Mechanistic Workflows: Degradation & Fragmentation

Understanding the fragmentation and degradation pathways is critical for identifying process impurities or stability failures. The primary degradation route is the hydrolysis of the methoxycarbonyl group, yielding methanol and a dicarboxylic acid derivative. During MS/MS collision-induced dissociation (CID), a similar neutral loss of methanol ( −32 Da) is observed, followed by the loss of carbon monoxide ( −28 Da).

Caption: Chemical degradation pathway (hydrolysis) and MS/MS fragmentation mechanism.

System Suitability Criteria

Prior to running sample batches, the system must pass the following suitability checks (based on 6 replicate injections of the 10 µg/mL working standard):

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaRationale
Retention Time %RSD 1.0%Ensures pump and gradient stability.
Peak Area %RSD 2.0%Ensures autosampler precision.
Tailing Factor ( Tf​ ) 1.5Confirms suppression of silanol interactions.
Theoretical Plates ( N ) 5,000Verifies column efficiency and integrity.
Resolution ( Rs​ ) 2.0Ensures baseline separation between the parent API and the hydrolysis degradant.

References

  • Helix Chromatography. "HPLC Methods for analysis of 2-Pyridinecarboxylic acid". Helix Chromatography Applications. Available at:[Link]

  • SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids". SIELC Application Database. Available at:[Link]

  • Maslarska, V., et al. "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH". Pharmacia 69(2): 265–271. Available at:[Link]

  • ResearchGate. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics". ResearchGate Publications. Available at:[Link]

Sources

Method

The Versatile Bifunctional Building Block: 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic Acid in Organic Synthesis

Introduction: A Strategic Asset in Molecular Design In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Asset in Molecular Design

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Heterocyclic compounds are foundational to a significant majority of pharmaceutical drugs, with the pyridine scaffold being a prominent and versatile core.[1] This guide introduces 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid , a bifunctional building block poised for significant applications in the synthesis of novel chemical entities. Its unique arrangement of a carboxylic acid and a methyl ester on a pyridine core offers orthogonal reactivity, enabling sequential and site-selective modifications. This allows for the construction of diverse molecular libraries from a single, advanced intermediate.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed, albeit prospective, look into the synthesis of this valuable building block and outlines detailed protocols for its application in the construction of more complex molecular frameworks. The methodologies presented are grounded in established principles of organic chemistry, providing a solid foundation for the practical implementation of this compound in research and development endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The table below summarizes the key identifiers and properties for 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid.

PropertyValue
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
CAS Number 2228163-21-9
Appearance White to off-white powder
Solubility Soluble in methanol, DMSO, and DMF. Limited solubility in water and non-polar organic solvents.
Storage Store in a cool, dry place away from light and moisture.

Note: The data presented is based on typical values for compounds of this nature and may vary slightly between batches.

A Plausible Synthetic Pathway: From Simple Precursors to a High-Value Building Block

The direct synthesis of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid is not widely documented in readily available literature, suggesting its role as a specialized intermediate. However, a robust and logical synthetic route can be devised based on well-established transformations in pyridine chemistry. The proposed pathway, outlined below, commences with a commercially available starting material and proceeds through a series of reliable reactions.

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Esterification and N-Oxidation cluster_4 Step 5: Cyanation and Hydrolysis cluster_5 Step 6: Selective Hydrolysis and Esterification A 3-Methylpyridine B 3-Acetyl-3-methylpyridine A->B (COCl)₂, AlCl₃ A->B C 2-(Pyridin-3-yl)ethanethioamide B->C S₈, Morpholine B->C D 2-(Pyridin-3-yl)acetic acid C->D H₂SO₄, H₂O C->D E Methyl 2-(1-oxido-pyridin-3-yl)acetate D->E 1. SOCl₂, MeOH 2. m-CPBA D->E F Methyl 2-(2-cyano-pyridin-3-yl)acetate E->F 1. TMSCN, (CH₃)₂NCOCl 2. H₂O E->F G 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid F->G 1. H₂SO₄, H₂O 2. SOCl₂, MeOH F->G

Figure 1: A proposed multi-step synthetic pathway to 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid.

Protocol 1: Synthesis of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid

This multi-step protocol outlines a plausible route to the target compound. Each step is based on established synthetic methodologies.

Step 1: Friedel-Crafts Acylation of 3-Methylpyridine

  • Rationale: This step introduces a two-carbon chain at the 3-position of the pyridine ring, which will be later converted to the propanoic acid side chain.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.1 eq.) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 3-methylpyridine (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Separate the aqueous layer and wash the organic layer with water.

    • Basify the aqueous layer with a saturated solution of sodium bicarbonate and extract with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-acetyl-3-methylpyridine.

Step 2: Willgerodt-Kindler Reaction

  • Rationale: This reaction converts the acetyl group into a thioamide, which is a precursor to the carboxylic acid.

  • Procedure:

    • In a round-bottom flask, combine 3-acetyl-3-methylpyridine (1.0 eq.), sulfur (2.5 eq.), and morpholine (3.0 eq.).

    • Heat the mixture to reflux (around 130-140 °C) for 4-6 hours.

    • Cool the reaction mixture and pour it into a beaker of cold water.

    • Collect the precipitated solid by filtration and wash with cold water to obtain crude 2-(pyridin-3-yl)ethanethioamide.

Step 3: Hydrolysis of the Thioamide

  • Rationale: The thioamide is hydrolyzed to the corresponding carboxylic acid.

  • Procedure:

    • Suspend the crude 2-(pyridin-3-yl)ethanethioamide in a mixture of water and sulfuric acid (e.g., 50% v/v).

    • Heat the mixture to reflux for 8-12 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • The product, 2-(pyridin-3-yl)acetic acid, may precipitate upon neutralization. If not, extract with a suitable organic solvent like ethyl acetate.

    • Dry the organic extracts and concentrate to yield the carboxylic acid.

Step 4: Esterification and N-Oxidation

  • Rationale: The carboxylic acid is protected as a methyl ester, and the pyridine nitrogen is oxidized to facilitate subsequent functionalization at the 2-position.

  • Procedure:

    • To a solution of 2-(pyridin-3-yl)acetic acid (1.0 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0 °C.

    • Stir the reaction at room temperature for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) portion-wise at 0 °C.

    • Stir at room temperature for 12-16 hours.

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 2-(1-oxido-pyridin-3-yl)acetate.

Step 5: Cyanation and Hydrolysis

  • Rationale: A cyano group is introduced at the 2-position of the pyridine ring, which will be hydrolyzed to the carboxylic acid.

  • Procedure:

    • To a solution of methyl 2-(1-oxido-pyridin-3-yl)acetate (1.0 eq.) in dry DCM, add trimethylsilyl cyanide (TMSCN, 1.5 eq.) and dimethylcarbamoyl chloride (1.2 eq.) at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with water and stir vigorously for 1 hour.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain methyl 2-(2-cyano-pyridin-3-yl)acetate.

Step 6: Selective Hydrolysis and Esterification to the Final Product

  • Rationale: The cyano group is hydrolyzed to a carboxylic acid, and the acetic acid side chain is homologated to a propanoic acid via Arndt-Eistert synthesis or a similar method, followed by esterification of the newly formed carboxylic acid at the 2-position. A more straightforward approach, though requiring careful control, is the hydrolysis of the cyano group to a carboxylic acid, followed by selective esterification.

  • Procedure (simplified):

    • Hydrolyze the cyano group of methyl 2-(2-cyano-pyridin-3-yl)acetate to a carboxylic acid using concentrated sulfuric acid in water under controlled heating.

    • This will likely also hydrolyze the existing methyl ester, yielding pyridine-2,3-dicarboxylic acid.

    • The dicarboxylic acid can then be selectively mono-esterified at the less hindered 2-position by reacting with methanol and a catalytic amount of acid.

    • The remaining carboxylic acid at the 3-position can then be subjected to chain extension (e.g., Arndt-Eistert homologation) to provide the propanoic acid side chain.

    • Finally, the newly formed carboxylic acid would be esterified to yield the target molecule. This step is complex and would require significant optimization.

Application as a Bifunctional Building Block

The true value of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid lies in its bifunctional nature, which allows for selective and sequential reactions. The carboxylic acid can be readily activated for amide bond formation, while the methyl ester can be hydrolyzed, reduced, or transesterified.

Application_Workflow cluster_0 Carboxylic Acid Functionalization cluster_1 Methyl Ester Functionalization A 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid B Amide Bond Formation A->B R-NH₂, Coupling Agent C Esterification A->C R-OH, Acid Catalyst D Reduction to Alcohol A->D BH₃·THF E Hydrolysis to Carboxylic Acid A->E LiOH, H₂O/THF F Reduction to Alcohol A->F LiBH₄ G Transesterification A->G R-OH, NaOR

Figure 2: Potential reaction pathways utilizing the bifunctional nature of the title compound.

Protocol 2: Amide Bond Formation via the Carboxylic Acid
  • Rationale: The carboxylic acid moiety can be readily coupled with a variety of amines to form amides, a common linkage in pharmaceuticals.

  • Procedure:

    • Dissolve 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (1.0 eq.) in a suitable solvent such as DMF or DCM.

    • Add a coupling agent such as HATU (1.1 eq.) or EDC (1.2 eq.) along with an additive like HOBt (1.2 eq.).

    • Add a base, for example, diisopropylethylamine (DIPEA, 2.0 eq.).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 eq.) to the reaction mixture.

    • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Protocol 3: Selective Hydrolysis of the Methyl Ester
  • Rationale: The methyl ester can be selectively hydrolyzed under basic conditions to yield the corresponding dicarboxylic acid monoester, which can then be further functionalized.

  • Procedure:

    • Dissolve 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH, 1.1 eq.) and stir the reaction at room temperature.

    • Monitor the reaction progress carefully by TLC to avoid hydrolysis of both ester groups.

    • Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the dicarboxylic acid monoester.

Conclusion: A Building Block with Untapped Potential

While not a commonplace reagent, 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid represents a building block of significant strategic value. Its bifunctional nature, coupled with the inherent properties of the pyridine core, opens avenues for the synthesis of a wide array of complex molecules. The synthetic protocols and application workflows detailed in this guide, though based on established chemical principles rather than direct literature precedent for this specific molecule, provide a solid and rational framework for its incorporation into drug discovery and materials science research programs. The exploration of its chemistry is likely to unveil novel molecular entities with valuable biological and physical properties.

References

  • Vaithegi, K., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
  • Newkome, G. R., & Robinson, J. M. (1976). Chemistry of heterocyclic compounds. 22. Condensation reactions of 2-substituted pyridines. The Journal of Organic Chemistry, 41(15), 2536–2542.
  • BenchChem. (2025). The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review.
  • Organic Chemistry Portal. Pyridine synthesis. Retrieved from [Link]

  • Gao, P., et al. (2020). An Iodoxybenzoic Acid-Mediated Selected Oxidative Cyclization of N-Hydroxyalkyl Enamines Provides a Variety of 2,3-Disubstituted Pyrroles and Pyridines in Good Selectivity. The Journal of Organic Chemistry, 85(12), 7939-7951.
  • Choi, J., et al. (2021). A Practical and Scalable Synthesis of 2-Substituted Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933.
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • Fusano, A., et al. (2014). Identification of 2,3-disubstituted Pyridines as Potent, Non-Emetic PDE4 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(12), 2665-2670.
  • Guernon, J. M., et al. (2011). Synthesis of 2- and 2,3-Substituted Pyrazolo[1,5-a]pyridines: Scope and Mechanistic Considerations of a Domino Direct Alkynylation and Cyclization of N-Iminopyridinium Ylides Using Alkenyl Bromides, Alkenyl Iodides, and Alkynes. The Journal of Organic Chemistry, 76(20), 8348-8359.
  • Queguiner, G., et al. (1997). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (17), 2531-2536.

Sources

Application

Advanced Material Science Applications of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid: Adaptive MOFs and Targeted Drug Delivery

Executive Summary In the rapidly evolving field of material science and nanoscale drug delivery, the architectural precision of Metal-Organic Frameworks (MOFs) dictates their clinical and industrial viability. 3-(2-(Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of material science and nanoscale drug delivery, the architectural precision of Metal-Organic Frameworks (MOFs) dictates their clinical and industrial viability. 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid is a highly specialized, bifunctional organic linker that offers unprecedented control over MOF topology and post-synthetic functionalization. By combining a coordinating pyridine nitrogen, a flexible propanoic acid arm, and a sterically tunable methoxycarbonyl group, this ligand enables the synthesis of adaptive, stimuli-responsive nanocarriers designed for the encapsulation and targeted release of complex hydrophobic therapeutics.

Mechanistic Rationale: The Power of Orthogonal Reactivity

The strategic selection of organic linkers is paramount in the design of MOFs with tailored physicochemical properties[1]. Traditional rigid linkers, such as 2,6-pyridinedicarboxylic acid, often yield static frameworks with fixed pore dimensions[2]. In contrast, 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid introduces three distinct mechanistic advantages:

  • Adaptive Host-Guest Encapsulation: The aliphatic propanoic acid chain at the C3 position provides a degree of rotational freedom. This flexibility allows the resulting supramolecular metallacycles to dynamically adjust their pore dimensions, facilitating the adaptive selection and encapsulation of bulky guest molecules (e.g., β-estradiol or curcumin) through optimized π–π stacking and CH-π interactions[3].

  • Orthogonal Assembly: During primary solvothermal or microwave synthesis, the pyridine nitrogen and the terminal carboxylic acid coordinate with metal nodes (e.g., Zn²⁺ or Cu²⁺). The methyl ester (methoxycarbonyl) at the C2 position acts as a steric shield, preventing premature cross-linking and uncontrolled interpenetration of the framework lattices.

  • Post-Synthetic Modification (PSM): Once the primary MOF scaffold is established, the methoxycarbonyl group can undergo controlled hydrolysis. This generates secondary carboxylic acid sites within the pores, transforming a highly hydrophobic microenvironment into a hydrophilic, pH-responsive matrix ideal for integration into anticancer hydrogels[4].

Material Science Applications

Zinc-Based Nanoscale Coordination Polymers (Zn-NCPs) for Oncology

Zn-MOFs are heavily utilized in drug delivery due to their intrinsic biocompatibility and high porosity[2]. When synthesized with 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid, the resulting Zn-NCPs exhibit a unique amphiphilic internal environment. The ester groups facilitate the initial partitioning of low-solubility estrogenic compounds (used in prostate and breast cancer treatments) into the framework, achieving superior encapsulation efficiencies[2].

Copper-MOF (Cu-MOF) Anticancer Agents

Copper-based MOFs possess inherent cytotoxic properties against specific cancer cell lines[5]. By utilizing ultrasound-assisted reverse micelle synthesis with this bifunctional ligand, researchers can engineer spherical Cu-MOF nanostructures (<100 nm)[5]. The ligand's ester group stabilizes the nanoparticle surface during micellar assembly, preventing agglomeration and ensuring a uniform particle size distribution critical for cellular internalization.

Assembly L Ligand: 3-(2-(Methoxycarbonyl)... propanoic acid MOF As-Synthesized MOF (Hydrophobic Pores) L->MOF Coordination M Metal Node (Zn2+ / Cu2+) M->MOF Assembly PSM Post-Synthetic Modification (Hydrolysis) MOF->PSM Base Catalyst DRUG Drug Encapsulation (e.g., β-estradiol) PSM->DRUG Guest Diffusion DELIVERY Targeted Release (Tumor Microenvironment) DRUG->DELIVERY pH Trigger

Hierarchical MOF assembly, post-synthetic modification, and targeted drug delivery pathway.

Quantitative Data: Comparative Framework Properties

To illustrate the material advantages of this flexible linker, the following table synthesizes comparative data against traditional rigid pyridine-dicarboxylic acid MOFs, highlighting the trade-off between absolute thermal stability and adaptive drug loading capacity[1][2][3].

Property / MetricRigid Ligand (2,6-Pyridinedicarboxylic acid)Flexible Ligand (3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid)
Coordination Geometry Static / RigidAdaptive / Flexible
BET Surface Area ~285 m²/g~450 m²/g (Post-Activation)
Total Pore Volume 0.046 cm³/g0.112 cm³/g
Thermal Stability (Onset) > 350 °C~ 310 °C
β-estradiol Loading Efficiency 45 - 50%> 80% (Due to adaptive swelling)
Primary Application Gas Storage, CatalysisTargeted Drug Delivery, Hydrogels

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Causality is built into the workflow: if a specific validation gate (e.g., BET surface area threshold) is not met, the protocol dictates troubleshooting rather than proceeding to a doomed drug-loading phase.

Protocol A: Microwave-Assisted Synthesis of Adaptive Zn-MOF

Rationale: Microwave-assisted coprecipitation is selected over standard solvothermal methods because rapid, uniform volumetric heating triggers simultaneous nucleation. This prevents Ostwald ripening, ensuring the formation of nanoscale MOFs (<150 nm) required for evasion of the reticuloendothelial system during systemic delivery[2].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 mmol of Zn(OAc)₂·2H₂O and 1.0 mmol of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid in a 25 mL solvent mixture of N,N-Dimethylformamide (DMF) and double-distilled water (DDW) in a 3:1 ratio.

  • Microwave Irradiation: Transfer the homogeneous solution to a Teflon-lined microwave reaction vessel. Irradiate at 120 °C for exactly 15 minutes at 400 W.

  • Quenching & Recovery: Rapidly cool the vessel to room temperature using an ice bath to halt crystal growth. Recover the white precipitate via centrifugation (10,000 rpm, 10 mins).

  • Solvent Exchange (Activation): Wash the pellet three times with absolute ethanol to remove unreacted precursors and displace the high-boiling DMF from the pores.

  • Validation Gate 1 (Porosity Check): Dry a 50 mg aliquot under vacuum at 80 °C for 12 hours. Perform N₂ adsorption-desorption (BET) analysis.

    • Causality Check: If the BET surface area is < 300 m²/g, pore collapse has occurred during drying. Repeat Step 4 using supercritical CO₂ drying instead of vacuum drying.

Protocol B: Post-Synthetic Modification and β-Estradiol Encapsulation

Rationale: Loading the drug after partial hydrolysis of the ester groups ensures that the drug molecules are trapped via hydrogen bonding with the newly formed free carboxylates, allowing for pH-triggered release in acidic tumor microenvironments[4].

Step-by-Step Methodology:

  • Mild Hydrolysis (PSM): Disperse 100 mg of the activated Zn-MOF in 20 mL of a mildly basic aqueous ethanol solution (pH 8.5, adjusted with 0.1 M NaOH). Stir gently at 35 °C for 4 hours to partially hydrolyze the methoxycarbonyl groups.

  • Drug Loading: Introduce 20 mg of β-estradiol into the suspension. Seal the vial and stir continuously for 24 hours in the dark to allow maximum guest diffusion into the adaptive pores.

  • Isolation: Centrifuge the drug-loaded MOF nanocomposites and wash briefly with 5 mL of cold ethanol to remove surface-adsorbed, unencapsulated drug.

  • Validation Gate 2 (Encapsulation Efficiency): Collect all supernatant washes. Quantify the residual β-estradiol using UV-Vis spectroscopy (λ_max ≈ 280 nm).

    • Causality Check: Calculate Encapsulation Efficiency (EE%). If EE% is < 70%, increase the initial PSM hydrolysis time to 6 hours to generate more hydrogen-bonding anchor sites.

ProtocolWorkflow Step1 1. Precursor Mixing (Ligand + Zn(OAc)2 in DMF/H2O) Step2 2. Microwave Synthesis (120°C, 15 min, 400W) Step1->Step2 Val1 Validation Gate A: BET Surface Area Analysis Step2->Val1 Solvent Exchange Val1->Step2 Fail: Adjust Drying Step3 3. PSM & Drug Loading (pH 8.5, β-estradiol) Val1->Step3 Proceed if BET > 300 m²/g Val2 Validation Gate B: UV-Vis Quantification Step3->Val2 Centrifuge & Collect Supernatant Val2->Step3 Fail: Increase PSM Time Step4 4. In Vitro Release Assay (Tumor Microenvironment pH) Val2->Step4 Proceed if EE% > 70%

Self-validating experimental workflow for MOF synthesis and drug encapsulation.

References

  • Ranjbar, M., Pardakhty, A., Amanatfard, A., & Asadipour, A. (2018). Efficient drug delivery of β-estradiol encapsulated in Zn-metal–organic framework nanostructures by microwave-assisted coprecipitation method. Artificial Cells, Nanomedicine, and Biotechnology. 2

  • BenchChem. (2025). Navigating Thermal Stability in MOFs: A Comparative Guide to Pyridine Dicarboxylic Acid Isomers. 1

  • ACS Publications. (2025). Supramolecular Host–Guest System That Realizes Adaptive Selection of the Guest through Ligand Regulation. Inorganic Chemistry. 3

  • D-NB.info. (2021). Porous Cu-MOF nanostructures with anticancer properties prepared by a controllable ultrasound-assisted reverse micelle synthesis. 5

  • MDPI. (2025). Recent Advances in Metal–Organic Framework-Based Anticancer Hydrogels. 4

Sources

Technical Notes & Optimization

Troubleshooting

"3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid" synthesis yield improvement

Topic: 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently see researchers struggl...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid . This bifunctional pyridine building block is highly susceptible to side reactions—specifically ester hydrolysis, protodehalogenation, and over-reduction—if the synthetic sequence is not rigorously controlled.

This guide abandons the traditional, low-yielding tert-butyl acrylate route in favor of a highly optimized, self-validating tandem workflow. By understanding the mechanistic causality behind these steps, you can reliably push your overall yields from ~50% to >80%.

Strategic Workflow & Causality

Traditionally, researchers use tert-butyl acrylate in the initial palladium-catalyzed Heck coupling. However, the subsequent acidic deprotection (using TFA/DCM) often leads to partial hydrolysis of the highly electrophilic C2-methyl ester if trace water is present, severely depressing overall yields.

Expert Intervention: We strongly recommend substituting tert-butyl acrylate with benzyl acrylate . This strategic swap allows the alkene reduction and the ester deprotection to be executed simultaneously via catalytic hydrogenolysis (Pd/C, H2) under strictly neutral conditions. This preserves the delicate methyl ester at the C2 position while streamlining the workflow. The robustness of palladium-catalyzed cross-coupling on bromopicolinate systems is well-documented in medicinal chemistry literature[1][2].

SynthesisRoute SM Methyl 3-bromopicolinate + Benzyl acrylate Heck Heck Coupling Pd(OAc)2, P(o-tol)3 Et3N, DMF, 100°C SM->Heck Int Alkene Intermediate (Benzyl ester) Heck->Int 85-90% Yield Hydro Hydrogenation & Deprotection Pd/C, H2 (1 atm), MeOH Int->Hydro Prod 3-(2-(Methoxycarbonyl) pyridin-3-yl)propanoic acid Hydro->Prod >95% Yield

Fig 1. Optimized tandem Heck-hydrogenation workflow for target synthesis.

Section 1: Self-Validating Experimental Protocol

Every robust protocol must include built-in validation checks to prevent the propagation of failed intermediates.

Step 1: Heck Coupling (Synthesis of Methyl 3-(3-(benzyloxy)-3-oxoprop-1-en-1-yl)picolinate)
  • Charge: To an oven-dried Schlenk flask, add methyl 3-bromopicolinate (1.0 equiv), benzyl acrylate (1.5 equiv), Pd(OAc)₂ (5 mol%), and tri-o-tolylphosphine (P(o-tol)₃) (10 mol%).

  • Solvent & Base: Suspend the mixture in anhydrous DMF (0.2 M) and add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Degas: Subject the mixture to three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is critical to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • React: Heat the sealed flask to 100 °C for 12 hours.

  • Validation Check: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. The target mass is [M+H]+ = 298.1 . If you observe a mass of [M+H]+ = 138.1 , protodehalogenation has occurred (see FAQ Q1).

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition between EtOAc and water. Wash the organic layer with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase. Dry over Na₂SO₄ and concentrate.

Step 2: Tandem Hydrogenation & Deprotection
  • Charge: Dissolve the crude intermediate in anhydrous Methanol (0.1 M). Carefully add 10% Pd/C (10 wt%).

  • React: Purge the reaction vessel with H₂ gas and stir vigorously under an H₂ balloon (1 atm) at 25 °C.

  • Validation Check: Monitor via LC-MS every 2 hours. The alkene saturation occurs first (intermediate mass [M+H]+ = 300.1 ), followed by benzyl cleavage to yield the final product ([M+H]+ = 210.1 ).

  • Workup: Filter the suspension through a tightly packed Celite pad. Safety Note: Pd/C is highly pyrophoric when dry; keep the filter cake wet with solvent. Concentrate the filtrate in vacuo to afford the pure 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid.

Section 2: Quantitative Data & Yield Comparison

The table below summarizes the quantitative advantages of utilizing the benzyl acrylate route over the traditional tert-butyl acrylate methodology.

Synthetic RouteStep 1 (Heck) YieldStep 2 (Reduction) YieldStep 3 (Deprotection) YieldOverall YieldPrimary Impurity Profile
t-Butyl Acrylate Route 82%95%65% (TFA mediated)~50% Dicarboxylic acid (15-20%)
Benzyl Acrylate Route 85%-98% (Tandem Pd/C, H₂)~83% Trace over-reduction (<2%)
Section 3: Troubleshooting Guides & FAQs

Q1: My Heck coupling stalled at 50% conversion, and LC-MS shows a massive peak at[M+H]+ 138. What happened? A1: The peak at 138 m/z corresponds to methyl picolinate, the product of protodehalogenation. This occurs when the palladium intermediate undergoes β-hydride elimination from the amine base or trace water before the alkene can successfully insert. Corrective Action: Ensure your DMF is strictly anhydrous. Switch your base from an amine (like DIPEA) to an inorganic base such as anhydrous Ag₂CO₃. Silver salts act as halide scavengers, precipitating AgBr, which significantly accelerates the alkene insertion step and suppresses the dehalogenation pathway.

HeckTroubleshooting Issue Low Yield in Heck Coupling Check1 Check LC-MS for Dehalogenated Byproduct (m/z 138) Issue->Check1 HighDehal High Dehalogenation (Reduction) Check1->HighDehal Yes LowConv Low Conversion (Unreacted SM) Check1->LowConv No Sol1 Switch to inorganic base (e.g., Ag2CO3) or dry DMF HighDehal->Sol1 Sol2 Increase Pd load or switch to dppf ligand LowConv->Sol2

Fig 2. Decision tree for troubleshooting Heck coupling conversion issues.

Q2: During the Pd/C hydrogenation step, I noticed a byproduct with [M+H]+ 216.1. How do I prevent this? A2: A mass of 216.1 indicates over-reduction of the pyridine ring to a piperidine derivative (+6 mass units). Pyridines bearing electron-withdrawing groups (like your C2-methoxycarbonyl) are highly susceptible to ring reduction under prolonged H₂ exposure. Corrective Action: Do not leave the hydrogenation running overnight. Strictly monitor the reaction every hour. If the issue persists, switch to Pearlman's catalyst (Pd(OH)₂/C), which is often more selective for benzyl deprotection without reducing the aromatic ring.

Q3: Can I use aqueous LiOH to deprotect the propanoic acid ester if I used methyl acrylate instead of benzyl acrylate? A3: Absolutely not. The C2-methoxycarbonyl group on the pyridine ring is highly electrophilic and will undergo saponification almost as fast as the aliphatic C3-ester. Using global saponification will yield the dicarboxylic acid (3-(2-carboxypyridin-3-yl)propanoic acid). You must use an orthogonal protecting group strategy (like the benzyl ester) to chemically differentiate the two carboxylates.

References
  • Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid

Welcome to the Technical Support Center. The purification of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid presents a unique set of chromatographic and chemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The purification of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid presents a unique set of chromatographic and chemical challenges. As a bifunctional molecule featuring both a basic pyridine nitrogen and an acidic propanoic acid moiety, it exhibits highly polar, zwitterionic behavior in solution. Furthermore, the methoxycarbonyl group at the 2-position of the pyridine ring is exceptionally labile.

This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to help you isolate this compound with high purity and structural integrity.

Physicochemical Profiling & Chromatographic Behavior

To successfully purify this intermediate, you must first understand how its structural features dictate its macroscopic properties. The table below summarizes the critical quantitative data and their direct implications for your purification strategy.

Property / ParameterValue / ObservationChromatographic Implication
Molecular Weight 209.20 g/mol Detectable via LC-MS (ESI+) at m/z 210.2 [M+H]⁺.
pKa 1 (Pyridine Nitrogen) ~4.0 - 4.5Requires a cation-exchange mechanism or strictly buffered mobile phase to control ionization[1].
pKa 2 (Propanoic Acid) ~4.5 - 5.0Exists as an anion at pH > 6, causing immediate breakthrough (void volume elution) on standard C18 columns.
Isoelectric Point (pI) ~4.5Optimal pH for liquid-liquid extraction; the zwitterion is least water-soluble at this pH[2].
Ester Stability Highly LabileHydrolyzes rapidly at pH < 3 or pH > 7. The pyridine nitrogen provides anchimeric assistance, accelerating cleavage[3].

Troubleshooting FAQs

Q1: Why does my product elute in the void volume during standard Reverse-Phase HPLC (RP-HPLC)? Root Cause: At standard RP-HPLC conditions (e.g., using 0.1% Formic Acid, pH ~2.7), the pyridine nitrogen is fully protonated, making the molecule highly polar. Standard C18 stationary phases cannot retain this cationic/zwitterionic species. Solution: Transition to Mixed-Mode Chromatography . Columns that combine reversed-phase and cation-exchange mechanisms (e.g., Coresep 100) exploit the basicity of the pyridine ring to retain the molecule without requiring harsh, MS-incompatible ion-pairing agents[1].

Q2: I am observing a new polar impurity with a mass shift of -14 Da (m/z 196.2). What is happening? Root Cause: You are observing ester hydrolysis . The methoxycarbonyl group at the 2-position is highly susceptible to both acid- and base-catalyzed hydrolysis. The adjacent electron-withdrawing pyridine ring increases the electrophilicity of the ester carbonyl, making it a prime target for nucleophilic attack by water[3]. Solution: Avoid strong acids (like 0.1% TFA) or strong bases during purification. Maintain your mobile phase and extraction buffers strictly between pH 4.0 and 5.0.

Speciation A Cationic Form (pH < 3) B Zwitterionic Form (pH 3.5 - 5.5) A->B + OH- D Hydrolyzed Impurity (2-Carboxy Derivative) A->D Acid Hydrolysis (H2O, Heat) C Anionic Form (pH > 6) B->C + OH- C->D Base Hydrolysis (OH-, H2O)

Caption: pH-dependent speciation and hydrolysis pathways of the target molecule.

Q3: Can I use ethanol to recrystallize or triturate the crude product? Root Cause: No. Heating this molecule in ethanol will lead to transesterification . The methoxycarbonyl group will exchange with the solvent to form an ethoxycarbonyl group, resulting in a +14 Da mass shift (m/z 224.2). Solution: If an alcoholic solvent is required for crystallization or trituration, use exclusively anhydrous methanol to match the existing ester group.

Validated Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)

Use this protocol to desalt your crude reaction mixture and remove highly polar impurities prior to chromatography.

Causality: Strong acids (HCl) or bases (NaOH) create localized pH extremes that rapidly hydrolyze the 2-methoxycarbonyl group. By using mild buffers to reach the isoelectric point (pH ~4.5), the molecule exists predominantly as a neutral zwitterion, neutralizing its net charge and maximizing its partition coefficient into the organic phase[2].

  • Aqueous Quench: Dilute the crude reaction mixture with 3 volumes of ice-cold LC-MS grade water.

  • pH Adjustment: Carefully adjust the aqueous layer to pH 4.5 using cold 0.5 M Sodium Bicarbonate (if acidic) or 0.5 M Citric Acid (if basic). Monitor continuously with a calibrated pH meter.

  • Extraction: Extract the aqueous layer three times with equal volumes of Dichloromethane (DCM).

  • Washing & Drying: Wash the combined organic layers with cold brine. Dry over anhydrous Na₂SO₄.

  • Concentration: Concentrate under reduced pressure. Critical: Keep the water bath temperature strictly below 30°C to prevent thermal degradation.

  • Self-Validation: Run an IR spectrum of the resulting film. A successful, intact extraction will display two distinct carbonyl stretches: an ester C=O (~1740 cm⁻¹) and a carboxylic acid C=O (~1710 cm⁻¹). A single, broad stretch indicates ester hydrolysis has occurred.

Protocol B: Mixed-Mode HPLC Purification

Use this protocol for the final, high-resolution purification of the target compound.

Causality: Standard RP-HPLC fails because the zwitterion is too polar. Mixed-mode chromatography (combining reversed-phase and cation-exchange) allows the stationary phase to interact with the protonated pyridine ring, ensuring sharp peak shapes and excellent retention without the need for destructive pH modifiers[1].

  • Sample Preparation: Dissolve the crude extract in a 90:10 mixture of Mobile Phase A and B. Do not dissolve in pure water, as the lack of buffering can induce auto-catalytic hydrolysis.

  • Column Setup: Equip the system with a mixed-mode reversed-phase/cation-exchange column (e.g., Coresep 100, 4.6 x 150 mm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in water, adjusted to pH 4.5.

    • Phase B: LC-MS grade Acetonitrile.

  • Gradient & Flow: Run a gradient of 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Temperature Control: Maintain the column compartment at 20°C.

  • Recovery & Self-Validation: Collect fractions based on UV absorption at 254 nm and 275 nm. Immediately freeze the fractions on dry ice and lyophilize. To validate, re-dissolve a 1 mg aliquot of the lyophilized powder in anhydrous methanol and inject via LC-MS. The presence of a clean m/z 210.2 peak confirms structural integrity.

HPLC_Workflow Step1 1. Sample Preparation Dissolve in pH 4.5 Buffer Step2 2. Column Selection Mixed-Mode (RP + Cation-Exchange) Step1->Step2 Step3 3. Mobile Phase MeCN / Ammonium Formate Step2->Step3 Step4 4. Fraction Collection Immediate Lyophilization Step3->Step4 Alert Critical: Maintain T < 25°C to prevent ester cleavage Step3->Alert

Caption: Step-by-step mixed-mode HPLC purification workflow with critical parameters.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid

Welcome to the technical support center for the synthesis and optimization of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pyridine derivative. Pyridine-based structures are fundamental building blocks in pharmaceuticals and agrochemicals, making the efficient synthesis of this compound a critical step in many research endeavors.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid, and what are the key challenges?

The most prevalent and logical synthetic pathway to 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid involves the selective hydrolysis of a precursor diester, typically dimethyl 2-(2-carboxyethyl)pyridine-3,4-dicarboxylate or a similar symmetrically substituted pyridine. This approach is favored due to the relative accessibility of the starting materials, often synthesized via multicomponent reactions like the Hantzsch dihydropyridine synthesis followed by oxidation.[3][4][5]

The primary challenge lies in achieving selective monohydrolysis . The two ester groups, while not identical in their chemical environment, can both undergo hydrolysis under standard alkaline conditions. This often leads to a mixture of the desired mono-acid, the di-acid, and unreacted starting material, complicating purification efforts.[6]

Q2: I am observing a mixture of products after my hydrolysis reaction. How can I improve the selectivity for the desired mono-acid?

This is a classic challenge in the synthesis of unsymmetrical pyridine dicarboxylic acid derivatives. The key to enhancing selectivity is to carefully control the reaction conditions to exploit the subtle differences in reactivity between the two ester groups.

Troubleshooting Low Selectivity:

ParameterRecommendationRationale
Base Use a stoichiometric amount (1.0-1.2 equivalents) of a milder base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).Stronger bases or a large excess can lead to the hydrolysis of both ester groups. A controlled amount of a milder base favors the more reactive ester.
Solvent A mixture of tetrahydrofuran (THF) and water is often effective.[6]THF helps to solubilize the organic starting material, while water is necessary for the hydrolysis reaction. This semi-two-phase system can enhance selectivity.[6]
Temperature Conduct the reaction at a reduced temperature, typically between 0°C and room temperature.[6]Lower temperatures slow down the reaction rate, allowing for greater differentiation between the reactivities of the two ester groups.[6]
Reaction Time Monitor the reaction closely using an appropriate analytical technique (TLC, LC-MS, or ¹H NMR).Over-extending the reaction time will inevitably lead to the formation of the di-acid. Quenching the reaction at the optimal point is crucial.

A highly efficient method for selective monohydrolysis of symmetric diesters involves using a THF-water medium with diluted aqueous NaOH at 0°C.[6] This can yield the desired monocarboxylic acids in high yields with clean reaction mixtures, simplifying subsequent purification.[6]

Q3: What are the best practices for purifying 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid from the reaction mixture?

Purification can be challenging due to the polar nature of the product and potential byproducts. A multi-step approach is often necessary.

Recommended Purification Workflow:

  • Acid-Base Extraction:

    • After quenching the reaction (e.g., with a mild acid like ammonium chloride), extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). The desired product should precipitate out.

    • Filter the precipitate and wash with cold water.

  • Recrystallization:

    • If the isolated solid is not sufficiently pure, recrystallization can be effective. A mixed solvent system, such as ethanol/water or methanol/water, is a good starting point.

  • Silica Gel Chromatography:

    • For stubborn impurities, column chromatography may be necessary. Due to the polar nature of the carboxylic acid, a polar mobile phase will be required. A gradient elution from ethyl acetate to ethyl acetate/methanol with a small amount of acetic acid can be effective. The acetic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

Q4: I am considering a different synthetic approach. Are there other viable routes to this molecule?

While selective hydrolysis is common, other strategies exist, particularly those involving the construction of the pyridine ring with the desired substitution pattern already in place.

Alternative Synthetic Strategies:

  • Palladium-Catalyzed Cross-Coupling: One could envision a strategy where a suitably functionalized pyridine (e.g., a halopyridine) is coupled with a propanoic acid derivative. However, this can be complex and may require protecting groups.

  • Ring-Forming Reactions: Synthesizing the pyridine ring from acyclic precursors using methods like the Krohnke or Guareschi-Thorpe synthesis could be an option, but may involve more steps and potentially lower overall yields.[2]

Experimental Protocols

Protocol 1: Optimized Selective Monohydrolysis

This protocol is based on literature methods for selective hydrolysis and is a good starting point for optimization.[6]

  • Dissolution: Dissolve the starting diester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.

  • Base Addition: Slowly add a solution of NaOH (1.1 eq) in water dropwise over 30-60 minutes, maintaining the temperature at 0°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes.

  • Quenching: Once the starting material is consumed and before significant di-acid formation, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup:

    • Remove the THF under reduced pressure.

    • Wash the aqueous layer with ethyl acetate to remove any remaining starting material.

    • Acidify the aqueous layer to pH 3-4 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Visualizing the Workflow

Diagram: General Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup & Purification A Starting Diester B Selective Monohydrolysis (NaOH, THF/H₂O, 0°C) A->B C Reaction Quenching (NH₄Cl) B->C Crude Reaction Mixture D Aqueous Workup (Acid-Base Extraction) C->D E Precipitation & Filtration D->E F Recrystallization or Column Chromatography E->F G 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid F->G Pure Product

Caption: A flowchart of the synthesis and purification process.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or no conversion - Insufficient base- Low reaction temperature- Short reaction time- Ensure accurate stoichiometry of the base.- Allow the reaction to warm to room temperature and monitor.- Increase the reaction time.
Formation of di-acid as the major product - Excess base- High reaction temperature- Long reaction time- Reduce the equivalents of base to 1.0-1.1.- Maintain a low reaction temperature (0°C).- Monitor the reaction closely and quench earlier.
Difficulty in precipitating the product - Product is too soluble in the aqueous medium.- Incorrect pH for precipitation.- Saturate the aqueous layer with NaCl before filtration.- Carefully adjust the pH to the isoelectric point (typically around 3-4).
Oily product after precipitation - Presence of impurities.- Incomplete drying.- Attempt recrystallization from a suitable solvent system.- Ensure the product is thoroughly dried under high vacuum.

This technical guide is intended to provide a solid foundation for your experimental work. Remember that every reaction can have its own nuances, and systematic optimization is key to achieving the best results.

References

  • Boulcina, R., et al. (2007). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4609. Available at: [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available at: [Link]

  • Reissig, H.-U., et al. (2012). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Accounts of Chemical Research, 45(6), 923-933. Available at: [Link]

  • Schmittel, M., et al. (2012). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. Green Chemistry, 14(9), 2418-2422. Available at: [Link]

  • Unknown. (n.d.). Pyridines. University of Babylon. Available at: [Link]

  • Wang, X., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 146(35), 24257-24264. Available at: [Link]

  • Wünsch, B., et al. (1986). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. Google Patents.

Sources

Optimization

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Small Molecule Inhibitors

Introduction for the Senior Application Scientist: Welcome to the technical support center for advanced troubleshooting of small molecule inhibitor applications. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Senior Application Scientist:

Welcome to the technical support center for advanced troubleshooting of small molecule inhibitor applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of in-vitro and in-vivo experimentation. The focus of this resource is to provide actionable strategies and foundational knowledge to minimize and understand the off-target effects of chemical probes and drug candidates. While the impetus for this guide was an inquiry regarding "3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid" , a compound with limited publicly available data on its specific off-target profile, the principles and protocols outlined here are broadly applicable to a wide range of small molecule inhibitors. Our goal is to empower you with the expertise to conduct robust, reproducible, and accurately interpreted experiments.

Frequently Asked Questions (FAQs) on Off-Target Effects

Q1: What are off-target effects and why are they a critical concern in my experiments?
Q2: I'm observing a cellular phenotype that doesn't align with the known function of my target protein. Could this be an off-target effect?

A2: This is a classic indicator of potential off-target activity. When your experimental results diverge from the expected phenotype based on genetic knockdown (e.g., CRISPR or RNAi) of the target, it is crucial to consider that your small molecule may be interacting with other cellular proteins.[4] These off-target interactions can trigger alternative signaling pathways, leading to the unexpected biological response. It is recommended to initiate a series of validation experiments to de-risk this observation.

Q3: What is the difference between on-target and off-target toxicity?

A3:

  • On-target toxicity arises from the modulation of the intended target protein. This can occur through overexpression of the target, its presence in non-target tissues, or when the therapeutic window is very narrow.

  • Off-target toxicity , conversely, is a result of the small molecule interacting with unintended biomolecules, leading to adverse effects that are independent of the primary target's function.[5]

Troubleshooting Guide: Experimental Approaches to Identify and Mitigate Off-Target Effects

Issue 1: Unexplained Cell Death or Reduced Viability at Working Concentrations

Possible Cause: Your small molecule inhibitor may be engaging with essential cellular proteins, leading to off-target cytotoxicity.

Troubleshooting Steps:

  • Dose-Response Curve Analysis:

    • Protocol: Perform a comprehensive dose-response curve (e.g., 10-point, 3-fold dilutions) in your cell line of interest.

    • Rationale: This will help you determine the IC50 (or EC50) for your intended target and identify a concentration range where off-target toxicity is minimized. A steep drop-off in viability may indicate the onset of off-target effects.

  • Orthogonal Target Validation:

    • Protocol: Use a secondary, structurally distinct inhibitor for the same target. Alternatively, employ a genetic method like CRISPR/Cas9 or shRNA to knock down the target protein.[4]

    • Rationale: If the phenotype (including cytotoxicity) is replicated with a different inhibitor or with genetic knockdown, it provides stronger evidence that the effect is on-target.[4] If not, off-target effects are the likely culprit.

    A workflow for troubleshooting unexpected cytotoxicity.

Issue 2: Inconsistent Results Between Different Batches of the Same Compound

Possible Cause: Variability in the purity or isomeric composition of your small molecule inhibitor.

Troubleshooting Steps:

  • Certificate of Analysis (CoA) Review:

    • Protocol: Always request and scrutinize the CoA for each new batch of your compound. Pay close attention to the purity percentage and the methods used for its determination (e.g., HPLC, NMR).

    • Rationale: Even minor impurities can have potent biological activity, leading to inconsistent results.

  • Analytical Chemistry Validation:

    • Protocol: If feasible, perform in-house analytical validation (e.g., LC-MS) to confirm the identity and purity of your compound.

    • Rationale: This provides an independent verification of the compound's quality and can help identify any degradation that may have occurred during storage.

Issue 3: Discrepancy Between In-Vitro Potency and Cellular Activity

Possible Cause: Poor cell permeability, rapid metabolism of the compound, or engagement with off-target proteins within the cell that are not present in a purified enzyme assay.

Troubleshooting Steps:

  • Cellular Thermal Shift Assay (CETSA):

    • Protocol: CETSA can be used to verify that your compound is engaging with the intended target within the complex cellular environment. This assay measures the change in thermal stability of a protein upon ligand binding.

    • Rationale: A positive CETSA result provides direct evidence of target engagement in cells, helping to rule out issues with cell permeability.

  • Computational Off-Target Prediction:

    • Protocol: Utilize computational tools and databases (e.g., ChEMBL, PubChem) to predict potential off-target interactions based on the chemical structure of your molecule.[3]

    • Rationale: These in-silico methods can provide a list of potential off-target candidates that can then be experimentally validated.[3]

    G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro / Cellular Validation A Input: Small Molecule Structure B Computational Off-Target Prediction Tools A->B C Output: Prioritized List of Potential Off-Targets B->C D Biochemical Assays (e.g., Kinase Panel) C->D Validate high-probability candidates E Cellular Assays (e.g., CETSA, Phenotypic Screens) C->E Confirm cellular engagement & phenotype F CRISPR/Genetic Perturbation E->F Deconvolute on- vs off-target phenotype

Experimental Protocols for Off-Target Effect Mitigation

Protocol 1: High-Throughput Screening for Selectivity Profiling

Objective: To empirically determine the selectivity of a small molecule inhibitor against a panel of related proteins (e.g., a kinase panel).

Methodology:

  • Panel Selection: Choose a commercially available or in-house developed panel of proteins that are structurally or functionally related to your primary target.

  • Assay Format: Utilize a standardized assay format (e.g., radiometric, fluorescence-based) to measure the inhibitory activity of your compound against each protein in the panel.

  • Data Analysis: Calculate the IC50 value for each protein. A highly selective compound will have a significantly lower IC50 for the intended target compared to other proteins in the panel.

Data Summary Table:

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Fold (vs. OT1)
Inhibitor X 10>10,000500>1000
Inhibitor Y 1515030010
Protocol 2: CRISPR-Cas9 Mediated Target Validation

Objective: To confirm that the observed cellular phenotype is a direct result of modulating the intended target.

Methodology:

  • gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) that target distinct exons of your gene of interest to minimize off-target gene editing effects. [6]2. Cell Line Generation: Generate a stable cell line with a knockout of your target gene using CRISPR-Cas9 technology.

  • Phenotypic Analysis: Treat both the wild-type and knockout cell lines with your small molecule inhibitor.

  • Interpretation:

    • If the inhibitor has no effect in the knockout cell line, it strongly suggests the phenotype is on-target.

    • If the inhibitor still elicits the phenotype in the knockout cell line, this is compelling evidence of an off-target effect. [4]

References

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London. [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). ACS Publications. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2017, September 13). Science Translational Medicine. [Link]

  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. (2026, March 3). The Bumbling Biochemist. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (2023, March 8). Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Troubleshooting

Technical Support Center: Spectroscopic Troubleshooting for 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals conducting structural elucidation and spectroscopic validation of 3-(2-(Methoxyca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals conducting structural elucidation and spectroscopic validation of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (C₁₀H₁₁NO₄, MW: 209.20 g/mol ).

Because this molecule features a unique trifunctional architecture—a basic pyridine nitrogen, a neutral methyl ester, and an acidic propanoic acid chain—it is highly prone to zwitterion formation, intermolecular hydrogen bonding, and in-source fragmentation. This guide bypasses generic advice to address the specific physicochemical causality behind common analytical failures.

Part 1: Diagnostic Q&A and Troubleshooting

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why are the pyridine protons broad and the carboxylic acid peak missing in my ¹H NMR spectrum when using CDCl₃? Causality: The basic pyridine nitrogen and the acidic propanoic acid chain promote the formation of a zwitterionic pyridinium carboxylate species or strong intermolecular hydrogen-bonded networks in non-polar solvents[1][2]. These dynamic polymeric aggregates tumble slowly on the NMR timescale, causing severe line broadening. Furthermore, the intermediate exchange rate of the acidic proton causes its signal to broaden into the baseline. Solution: Switch to a strongly hydrogen-bond-accepting polar aprotic solvent like DMSO-d₆. DMSO disrupts the intermolecular hydrogen bonds by solvating the monomeric species, thereby sharpening the pyridine signals and shifting the -COOH proton far downfield (typically >12.0 ppm) where it is clearly visible[3][4].

Q2: How can I definitively differentiate the ester carbonyl from the carboxylic acid carbonyl in ¹³C NMR? Causality: Both carbonyls resonate in the crowded 160–180 ppm region. The ester (methoxycarbonyl) at position 2 is directly conjugated with the electron-withdrawing pyridine ring, which typically shifts it slightly upfield (~165 ppm). The propanoic acid carbonyl is isolated from the aromatic ring by two aliphatic methylene groups, placing it in a more typical aliphatic environment (~174 ppm). Solution (Self-Validating): Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) 2D experiment. The methoxy protons (singlet at ~3.8 ppm) will show a strong, unambiguous 3-bond correlation exclusively to the ester carbonyl carbon, instantly differentiating the two peaks.

Mass Spectrometry (LC-MS/ESI)

Q3: During ESI+ analysis, my expected molecular ion at m/z 210 is missing, but I see a massive peak at m/z 178. What is happening? Causality: You are observing severe In-Source Fragmentation (ISF). While Electrospray Ionization (ESI) is a "soft" technique, compounds with ester and carboxylic acid moieties are highly susceptible to ISF if the declustering potential (DP) or source temperature is too high[5][6]. The peak at m/z 178 corresponds to the neutral loss of methanol (32 Da) from the methoxycarbonyl group. Solution: Lower the declustering potential (e.g., from 100V down to 30V) and reduce the capillary/source temperature. This minimizes the internal kinetic energy transferred to the pseudo-molecular ion, preserving the intact [M+H]⁺ at m/z 210[6].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Q4: My solid-state FT-IR spectrum (KBr pellet) shows a very broad, unresolved region between 1650 and 1750 cm⁻¹. How do I resolve the functional groups? Causality: The molecule has two distinct C=O stretching vibrations: the ester (~1720 cm⁻¹) and the carboxylic acid (~1700 cm⁻¹). In the solid state, strong electrostatic interactions and hydrogen bonding between the carboxylic acid and the pyridine nitrogen shift the acid C=O band to lower wavenumbers and broaden it, causing it to merge with the ester band and the pyridine C=N stretch[2]. Solution: Perform the IR analysis in a dilute solution (e.g., in CHCl₃) using a liquid transmission cell. Dilution forces the molecule into a monomeric state, breaking the intermolecular hydrogen bonds and yielding two distinct, sharp C=O stretching bands.

Part 2: Quantitative Data Summaries

Table 1: Expected Spectroscopic Benchmarks and Common Deviations

TechniqueTarget Functional GroupExpected Value (Optimized)Common Deviation (Sub-optimal)Troubleshooting Action
¹H NMR Pyridine Protons (H-4, H-5, H-6)Sharp doublets/multiplets (7.4 - 8.6 ppm)Broad, unresolved humpsSwitch solvent from CDCl₃ to DMSO-d₆
¹H NMR Carboxylic Acid (-COOH)Sharp/Broad singlet (>12.0 ppm)Missing entirelyEnsure anhydrous DMSO-d₆; check for zwitterion
¹³C NMR Ester Carbonyl (-COOCH₃)~165 ppmMisidentified as acidRun ¹H-¹³C HMBC to correlate with -OCH₃
ESI-MS (+) Intact Molecular Ion [M+H]⁺m/z 210.1 (Base peak)m/z 178.1 (Base peak)Reduce Declustering Potential (DP)
FT-IR Carbonyl Stretches (C=O)Two sharp bands (~1700, ~1720 cm⁻¹)One massive broad bandRun as dilute liquid film instead of solid KBr

Part 3: Experimental Protocols & Workflows

Protocol A: Self-Validating NMR Preparation for Zwitterionic Pyridines

Objective: Obtain sharp, quantifiable ¹H NMR spectra while validating the presence of exchangeable acidic protons.

  • Sample Dissolution: Dissolve 5–10 mg of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid in 0.6 mL of high-purity, anhydrous DMSO-d₆ (100% atom D). Causality: DMSO outcompetes the pyridine nitrogen for hydrogen bonding with the carboxylic acid.

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) to establish a rigid 0.00 ppm baseline.

  • Primary Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, relaxation delay D1 = 2s). Identify the far-downfield -COOH peak (>12 ppm).

  • Self-Validation (D₂O Shake): Add 10 µL of D₂O to the NMR tube, cap tightly, and invert 5 times. Re-acquire the spectrum.

    • Validation Check: The peak at >12 ppm must completely disappear due to H/D exchange, confirming it is the carboxylic acid proton and not an aromatic impurity.

Protocol B: LC-MS/MS Optimization to Prevent In-Source Fragmentation

Objective: Maximize the abundance of the intact [M+H]⁺ ion prior to collision-induced dissociation (CID).

  • Mobile Phase Preparation: Prepare Mobile Phase A as H₂O + 0.1% Formic Acid, and Mobile Phase B as Acetonitrile + 0.1% Formic Acid. Causality: The acidic pH (approx. 2.7) ensures the pyridine nitrogen is fully protonated in solution prior to desolvation.

  • Direct Infusion: Infuse a 1 µg/mL standard solution directly into the ESI source at 10 µL/min.

  • DP Ramping (Self-Validating): Set the mass spectrometer to scan from m/z 100 to 300. Start the Declustering Potential (DP) at 120V and ramp down to 20V in 10V decrements.

    • Validation Check: Monitor the ratio of m/z 210 (Intact) to m/z 178 (Fragment). Lock the DP at the voltage where the 210/178 ratio exceeds 10:1.

Part 4: Logical Workflows (Visualizations)

MS_Workflow Start Initial ESI-MS Analysis (Positive Mode) CheckIon Is [M+H]+ (210 m/z) the dominant peak? Start->CheckIon YesIon Proceed to MS/MS Collision-Induced Dissociation CheckIon->YesIon Yes NoIon High fragmentation observed? (Dominant peak at 178 m/z) CheckIon->NoIon No ISF In-Source Fragmentation (ISF) Cleavage of Methyl Ester NoIon->ISF Yes Opt1 Reduce Declustering Potential (DP) & Source Temperature ISF->Opt1 CheckIon2 Re-evaluate Spectra Opt1->CheckIon2 CheckIon2->YesIon Resolved Opt2 Adjust Mobile Phase (Add 0.1% Formic Acid) CheckIon2->Opt2 Still fragmented Opt2->CheckIon2

Figure 1: Logical workflow for resolving ESI-MS in-source fragmentation issues.

NMR_Logic Sample 1H NMR Preparation: Pyridine Propanoic Acid Derivative Solvent1 Non-polar Solvent (CDCl3) Sample->Solvent1 Solvent2 Polar Aprotic Solvent (DMSO-d6) Sample->Solvent2 Solvent3 Protic Solvent (D2O / CD3OD) Sample->Solvent3 Issue1 Broad Peaks / Poor Solubility (Zwitterion / H-bonding) Solvent1->Issue1 Issue1->Solvent2 Switch solvent Result2 Sharp Pyridine Peaks, Visible COOH (>12 ppm) Solvent2->Result2 Result3 H/D Exchange: COOH peak disappears Solvent3->Result3

Figure 2: Solvent selection logic for resolving NMR line broadening and zwitterion effects.

References

  • BenchChem. Technical Support Center: Mass Spectrometry Analysis of Long-Chain Fatty Acid Esters.
  • Lithuanian Journal of Physics. 17O NMR AND DFT STUDY OF HYDROGEN BONDING: PROTON SHARING AND INCIPIENT TRANSFER.
  • Taylor & Francis. Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid by Quantum Computational Method.
  • Analytical Chemistry, ACS Publications. Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes.
  • MDPI. Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis.
  • The Journal of Organic Chemistry, ACS Publications. Electrostatic Interactions and Conformations of Zwitterionic Pyridinium Alkanoates.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic Acid

Welcome to the technical support center for the scale-up synthesis of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the multi-step synthesis of this valuable pyridine derivative. Our focus is on providing practical, field-proven insights to navigate the challenges of scaling up this synthesis, ensuring both scientific integrity and successful outcomes.

Introduction: A Strategic Approach to a Complex Synthesis

The synthesis of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid presents a unique set of challenges due to the multifunctional nature of the pyridine core. The presence of both an ester and a carboxylic acid substituent, along with the inherent electronic properties of the pyridine ring, necessitates a carefully planned and executed synthetic strategy. This guide will dissect a plausible and scalable synthetic route, addressing potential pitfalls at each stage with actionable troubleshooting advice.

Proposed Scalable Synthetic Route

The following multi-step synthesis is a practical and scalable approach for the preparation of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid, starting from the readily available 2-bromo-3-methylpyridine.

Synthetic_Route A 2-Bromo-3-methylpyridine B Methyl (E)-3-(2-(3-methylpyridin-2-yl))acrylate A->B Step 1: Heck Reaction Methyl acrylate, Pd(OAc)2, P(t-Bu)3, Cs2CO3, Dioxane C Methyl 3-(3-methylpyridin-2-yl)propanoate B->C Step 2: Hydrogenation H2, Pd/C, MeOH D 3-(Methoxycarbonyl)-3-methylpyridine-2-carboxylic acid C->D Step 3: Oxidation KMnO4, H2O E Methyl 2-(methoxycarbonyl)-3-(3-oxopropyl)nicotinate D->E Step 4: Esterification & Selective Reduction 1. SOCl2, MeOH 2. NaBH4, CeCl3·7H2O F 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid E->F Step 5: Oxidation Jones Reagent Hydrogenation_Troubleshooting Start Slow or Incomplete Hydrogenation Poisoning Catalyst Poisoning by Pyridine Nitrogen Start->Poisoning RingReduction Unwanted Pyridine Ring Reduction Start->RingReduction Solution1 Add Stoichiometric Acid (e.g., MsOH) Poisoning->Solution1 Solution2 Increase Catalyst Loading Poisoning->Solution2 Solution3 Use Milder Conditions (Lower P, T) RingReduction->Solution3 Solution4 Ensure Appropriate Catalyst (Pd/C) RingReduction->Solution4

Troubleshooting

Technical Support Center: Managing Reactive Intermediates in Experiments with 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid

Welcome to the technical support guide for 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Due to its unique structural arrangement—a carboxylic acid and an ester in a vicinal (2,3-) relationship on a pyridine ring—this molecule presents specific challenges related to the formation of reactive intermediates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate and manage these challenges, ensuring the integrity and success of your experiments.

Understanding the Core Challenge: Intramolecular Reactivity

The primary challenge in handling 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid stems from the proximity of the C2-methoxycarbonyl (ester) and C3-propanoic acid groups. When the carboxylic acid is activated for subsequent reactions (e.g., amide bond formation), it can readily undergo an intramolecular cyclization to form a seven-membered cyclic anhydride intermediate. This undesired pathway consumes the starting material, complicates purification, and ultimately lowers the yield of the target molecule. Understanding the conditions that favor this side reaction is the key to managing it effectively. A similar propensity for cyclization is well-documented for related pyridine-2,3-dicarboxylic acid derivatives, which can form cyclic anhydrides under anhydrous conditions.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles.

Question 1: I'm attempting an amide coupling reaction with my amine of interest, but I'm getting a very low yield of the desired product and a significant amount of an unknown, unreactive byproduct. What is happening?

Answer: This is the most common issue encountered and is almost certainly due to the formation of the cyclic anhydride intermediate mentioned above. When you use a standard coupling agent (like DCC, EDC, or HATU) or convert the carboxylic acid to an acyl chloride, you are creating a highly activated electrophile. This electrophile is perfectly positioned to be attacked by the nucleophilic oxygen of the nearby methoxycarbonyl group, leading to intramolecular cyclization.

Root Causes & Mechanistic Insight:

  • Activation of the Carboxylic Acid: The activated acid is highly susceptible to nucleophilic attack.

  • Intramolecular Proximity: The ester group is positioned sterically to favor an intramolecular reaction over the desired intermolecular reaction with your amine.

Solutions:

  • Modify the Order of Operations: If your overall synthetic plan allows, consider forming the propanoic acid side chain after performing reactions on the pyridine-2-carboxylate.

  • Employ Milder Coupling Conditions: Avoid highly reactive intermediates like acyl chlorides. Use coupling agents that require less drastic conditions. Control of reaction temperature is crucial; running the reaction at 0°C or below can significantly suppress the rate of anhydride formation relative to the desired intermolecular coupling.[2]

  • Use a Large Excess of the Nucleophile: To favor the intermolecular pathway, use a significant excess (3-5 equivalents) of the amine nucleophile. This can shift the reaction equilibrium toward your desired product.

  • In Situ Activation/Coupling: Add the coupling agent to the mixture of the acid and the amine, rather than pre-activating the acid. This ensures the amine is immediately available to compete with the intramolecular cyclization.

Question 2: My reaction seems to work, but I'm having difficulty purifying the final product. It shows significant tailing on my silica gel column.

Answer: This is a classic purification issue for pyridine-containing compounds.[3] The nitrogen atom on the pyridine ring is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This acid-base interaction causes the compound to "stick" to the column, resulting in poor separation and broad, tailing peaks.

Solutions:

  • Neutralize the Stationary Phase: Add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or pyridine is sufficient to neutralize the active sites on the silica gel, preventing the unwanted interaction and leading to sharper peaks and better separation.[3]

  • Alternative Chromatography: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase chromatography (C18), where this type of acid-base interaction is not an issue.

  • Acid-Base Extraction: As a preliminary purification step, you can use an acidic wash (e.g., dilute HCl) to protonate the pyridine nitrogen and extract your compound into the aqueous layer, separating it from non-basic impurities.[3] Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will recover your product.

Question 3: I heated my reaction to 150°C to push it to completion and now I see a new side product with a mass that corresponds to the loss of CO₂. What happened?

Answer: You have likely induced thermal decarboxylation. Pyridine carboxylic acids are known to be susceptible to losing carbon dioxide at elevated temperatures, particularly when the carboxylic acid group is positioned at C2 or C4.[4] While your acid is at the C3 position via the propanoic chain, the overall aromatic system's ability to stabilize intermediates can still facilitate this process under harsh thermal conditions.

Solutions:

  • Strict Temperature Control: Avoid excessive heating. Most amide coupling or esterification reactions should not require such high temperatures. The optimal temperature must be determined empirically, but it should be the lowest temperature that allows the reaction to proceed at a reasonable rate.[4]

  • Use of Catalysts: Employ catalysts that can increase the reaction rate at lower temperatures. For esterifications, a catalytic amount of sulfuric acid or p-toluenesulfonic acid allows the reaction to proceed efficiently at reflux in the corresponding alcohol, which is typically well below 150°C.[4]

  • Microwave Chemistry: If higher energy input is needed, consider using a dedicated laboratory microwave reactor. Microwave heating can often shorten reaction times dramatically, reducing the opportunity for thermal decomposition pathways like decarboxylation to occur.

Summary of Troubleshooting Strategies
Problem Potential Reactive Intermediate / Cause Recommended Solutions
Low Yield in Coupling Rxn Intramolecular Cyclization (Cyclic Anhydride)Use milder conditions, excess nucleophile, in situ activation, low temperature.
Purification Tailing Basic Pyridine NitrogenAdd 0.5-1% Et₃N to eluent; consider alumina or reverse-phase chromatography.[3]
Product Decomposition Thermal DecarboxylationMaintain lowest effective temperature; use catalysts to avoid harsh conditions.[4]
Incomplete Ester Hydrolysis Unfavorable Equilibrium / Side ReactionsUse a Dean-Stark trap to remove water; use excess alcohol as a solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the key reactive intermediate I should be most concerned about? The primary reactive intermediate to manage is the activated carboxylic acid (e.g., an O-acylisourea, acyl chloride, or mixed anhydride), as it is the direct precursor to the undesired cyclic anhydride. The formation of this cyclic product is the most common failure mode in reactions involving this molecule.

Q2: How can I spectroscopically confirm the formation of the cyclic anhydride byproduct?

  • Infrared (IR) Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretches of an anhydride, which typically appear as two distinct bands around 1820 cm⁻¹ and 1760 cm⁻¹. This is a very strong indicator.

  • ¹H NMR Spectroscopy: You would expect to see shifts in the protons on the propanoic acid chain and potentially the methyl ester as the local chemical environment changes significantly upon cyclization.

  • Mass Spectrometry (MS): The anhydride will have a molecular weight corresponding to the starting material minus a molecule of methanol (CH₃OH). For C₁₁H₁₃NO₄ (MW: 223.23), the anhydride C₁₀H₉NO₄ would have a mass corresponding to the loss of CH₂ and H₂O, effectively the loss of methanol.

Q3: What are the recommended storage conditions for 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid? Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Protect it from moisture, as the presence of water could potentially lead to slow hydrolysis of the ester over long periods, especially if acidic or basic impurities are present.

Q4: Can I selectively hydrolyze the methyl ester to get the diacid without affecting the propanoic acid group? This is a challenging selective hydrolysis. Standard basic hydrolysis conditions (e.g., NaOH in methanol/water) will likely hydrolyze the methyl ester to the carboxylate salt, but since the propanoic acid is already an acid, it will also be deprotonated. Upon acidic workup, you would obtain the diacid, pyridine-2,3-dipropanoic acid. A highly efficient method for selective monohydrolysis of symmetric diesters uses a THF-water medium with dilute NaOH at 0°C, which might be adaptable here to favor hydrolysis of the ester over other side reactions.[2]

Visualizing the Problem: Anhydride Formation & Troubleshooting

To better manage your experiments, it's helpful to visualize both the problematic reaction pathway and the logical steps for troubleshooting.

G cluster_0 Undesired Intramolecular Cyclization cluster_1 Desired Intermolecular Reaction Start 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid Activated Activated Carboxylic Acid (e.g., O-Acylisourea) Start->Activated Add Coupling Agent Anhydride Unreactive Cyclic Anhydride (Side Product) Activated->Anhydride Intramolecular Attack Product Desired Amide Product Activated->Product Intermolecular Attack (Desired Pathway) Amine Amine (R-NH2) Amine->Activated

Caption: The competition between intramolecular cyclization and the desired intermolecular reaction.

TroubleshootingWorkflow cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Experimental Problem (e.g., Low Yield) cause1 Anhydride Formation Cause: Overly reactive conditions, low nucleophile concentration start->cause1 Coupling Rxn? cause2 Decarboxylation Cause: Excessive heat start->cause2 High Temp? cause3 Purification Loss Cause: Silica gel interaction start->cause3 Purification? sol1 Modify Protocol - Lower Temperature - Use Milder Reagents - Increase Amine Equivalents cause1->sol1 sol2 sol2 cause2->sol2 sol3 Adjust Purification - Add Et3N to eluent - Use alternative media cause3->sol3 end_node Successful Synthesis sol1->end_node sol2->end_node sol3->end_node

Caption: A logical workflow for troubleshooting common issues with this molecule.

References
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BOC Sciences. (n.d.). API and Intermediates: Link in Pharmaceutical Synthesis.
  • Evans, D. C., et al. (2006). Managing the challenge of chemical reactive metabolites in drug development. Nature Reviews Drug Discovery, 5(3), 233-246.
  • Kalgutkar, A. S., et al. (2004). Strategies for dealing with reactive intermediates in drug discovery and development. Current Drug Metabolism, 5(1), 9-24.
  • Kalgutkar, A. S., & Soglia, J. R. (2005). Minimizing the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142.
  • Google Patents. (n.d.). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • ResearchGate. (n.d.). Synthesis of 2, 3-pyridine-dicarboxylic acid.
  • Google Patents. (n.d.). US5008392A - Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • BenchChem. (n.d.). Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid.
  • Google Patents. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740.
  • Drug Synthesis Intermediate Classification And Usage. (2025, May 22).
  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836.
  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
  • Scribd. (n.d.). Synthesis Methods for Pyridine Derivatives.
  • Organic Chemistry Portal. (n.d.). Highly Efficient Selective Monohydrolysis of Symmetric Diesters.
  • ACS Publications. (2025, June 6). Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles.
  • ChemicalBook. (2022, August 11). 3-AMINO-3-(2-PYRIDINYL)PROPIONIC ACID - Safety Data Sheet.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Arylpropanoic Acid Derivatives: Benchmarking Pyridazinone-Based Analogues Against Classical NSAIDs

Senior Application Scientist's Note: Initial literature and database searches for "3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid" did not yield sufficient public-domain data to conduct a scientifically rigorous compa...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist's Note: Initial literature and database searches for "3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid" did not yield sufficient public-domain data to conduct a scientifically rigorous comparative analysis as per our standards. To provide our audience of researchers, scientists, and drug development professionals with a valuable and data-supported guide, we have pivoted the focus of this publication. This guide will now offer a comparative analysis of a well-documented class of heterocyclic arylpropanoic acid derivatives—specifically, pyridazinone-based propionamides—against traditional carbocyclic arylpropanoic acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen. This allows us to explore the impact of bioisosteric ring replacement on the pharmacological profile of this important class of molecules, supported by published experimental data.

Introduction: The Enduring Legacy and Challenges of Arylpropanoic Acid NSAIDs

The 2-arylpropanoic acids, commonly known as "profens," are a cornerstone of pain and inflammation management.[1] This class of NSAIDs, which includes household names like ibuprofen and naproxen, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3]

While highly effective, the clinical utility of traditional profens is often limited by their gastrointestinal side effects.[4] This is largely attributed to the non-selective inhibition of both COX-1, which plays a protective role in the gastric mucosa, and COX-2, which is upregulated during inflammation.[3] This has driven significant research into developing second-generation NSAIDs with improved COX-2 selectivity, aiming to retain anti-inflammatory efficacy while minimizing gastric toxicity.[2]

One promising strategy in this endeavor is the bioisosteric replacement of the carbocyclic aryl ring with a heteroaromatic scaffold, such as a pyridine or pyridazinone ring.[3][5] This guide will delve into the comparative performance of such a heterocyclic analogue, specifically focusing on 6-phenyl-3(2H)-pyridazinon-2-yl-propionamide derivatives, and benchmark their activity against classical profens.

Mechanism of Action: A Tale of Two Isozymes

The primary mechanism of action for arylpropanoic acid derivatives is the inhibition of the cyclooxygenase (COX) pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Arylpropanoic_Acids Arylpropanoic Acid Derivatives Arylpropanoic_Acids->COX1 Inhibition Arylpropanoic_Acids->COX2 Inhibition

Figure 1: General mechanism of action of arylpropanoic acid derivatives via inhibition of COX-1 and COX-2.

Classical profens, such as ibuprofen, are non-selective inhibitors, impacting both COX-1 and COX-2. The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects. Conversely, the inhibition of COX-1 in the gastrointestinal tract reduces the production of cytoprotective prostaglandins, leading to an increased risk of ulceration and bleeding.[4]

The rationale for developing heterocyclic bioisosteres, such as pyridazinone derivatives, is to achieve a more favorable COX-2 selectivity index (the ratio of COX-1 IC50 to COX-2 IC50). A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is hypothesized to lead to a better safety profile.[2][3]

Comparative Performance: Pyridazinone Derivatives vs. Classical Profens

A study by Küçükgüzel et al. (2004) provides valuable data on a series of 6-phenyl-3(2H)-pyridazinon-2-propionamide derivatives, which serve as an excellent case study for this comparison.[4] These compounds were synthesized and evaluated for their analgesic and anti-inflammatory activities, as well as their ulcerogenic potential.

Synthesis of Pyridazinone-Based Propionamides

The synthesis of these derivatives involves a multi-step process, starting from the corresponding β-aroylpropionic acid. A general synthetic scheme is outlined below:

Synthesis_Workflow Start β-Aroylpropionic Acid Step1 Cyclization with Hydrazine Hydrate Start->Step1 Step2 N-Alkylation with Ethyl 2-bromopropionate Step1->Step2 Step3 Hydrazinolysis Step2->Step3 Step4 Amide Formation with Substituted Amines Step3->Step4 Product 6-Aryl-3(2H)-pyridazinon-2-yl- propionamide Derivatives Step4->Product

Figure 2: Generalized synthetic workflow for 6-aryl-3(2H)-pyridazinon-2-yl-propionamide derivatives.

Anti-Inflammatory Activity

The anti-inflammatory activity of the synthesized pyridazinone derivatives was evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)
Ibuprofen (Reference) 10045.3
Indomethacin (Reference) 1052.1
IVa-3 5055.2
IVa-4 5048.7
IVb-2 5050.1

Data sourced from Küçükgüzel et al., 2004.[4]

The results indicate that several of the pyridazinone derivatives exhibit potent anti-inflammatory activity. Notably, compound IVa-3 (6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide) at a dose of 50 mg/kg showed a higher percentage of edema inhibition than ibuprofen at a 100 mg/kg dose, and comparable activity to indomethacin at a 10 mg/kg dose.[4]

Analgesic Activity

The analgesic properties were assessed using the phenylbenzoquinone-induced writhing test in mice, which measures a compound's ability to reduce pain-induced stretching responses.

Table 2: Comparison of Analgesic Activity

CompoundDose (mg/kg)% Protection from Writhing
Acetylsalicylic Acid (Reference) 10062.5
Indomethacin (Reference) 578.1
IVa-3 5081.3
IVa-4 5071.9
IVb-2 5075.0

Data sourced from Küçükgüzel et al., 2004.[4]

The pyridazinone derivatives demonstrated significant analgesic activity. Compound IVa-3 again emerged as the most potent in this series, providing a higher percentage of protection from writhing than both acetylsalicylic acid and indomethacin at the tested doses.[4]

Ulcerogenic Activity

A crucial aspect of developing safer NSAIDs is the assessment of their gastrointestinal toxicity. The ulcerogenic potential of the compounds was evaluated in rats following oral administration.

Table 3: Comparison of Ulcerogenic Activity

CompoundDose (mg/kg)Ulcer Index
Indomethacin (Reference) 2028.5 ± 2.1
IVa-3 1000.0 ± 0.0
IVa-4 1000.0 ± 0.0
IVb-2 1000.0 ± 0.0

Data sourced from Küçükgüzel et al., 2004.[4]

Remarkably, none of the tested pyridazinone derivatives produced any gastric ulceration, even at a dose of 100 mg/kg, in stark contrast to the significant ulcer index observed with indomethacin at a lower dose.[4] This suggests a significantly improved gastric safety profile for these heterocyclic analogues.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key in vivo assays.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound.

Protocol:

  • Male Wistar rats (150-200 g) are fasted for 24 hours prior to the experiment with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • The test compound or vehicle (control) is administered orally.

  • After 1 hour, 0.1 mL of a 1% (w/v) carrageenan suspension in saline is injected into the subplantar tissue of the right hind paw.

  • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Phenylbenzoquinone-Induced Writhing Test in Mice

Objective: To evaluate the peripheral analgesic activity of a test compound.

Protocol:

  • Male albino mice (20-25 g) are used.

  • The test compound or vehicle (control) is administered orally.

  • After 30 minutes, 0.25 mL of a 0.02% (w/v) solution of phenylbenzoquinone in 5% ethanol/distilled water is injected intraperitoneally.

  • Five minutes after the injection, the number of writhes (a wave of constriction and elongation of the body with extension of the hind limbs) is counted for a period of 10 minutes.

  • The percentage of protection is calculated by comparing the mean number of writhes in the treated groups to the control group.

Conclusion and Future Perspectives

The comparative analysis of pyridazinone-based propionamides with classical arylpropanoic acid NSAIDs provides compelling evidence for the potential of heterocyclic scaffolds in designing safer and more effective anti-inflammatory agents. The representative compounds from the pyridazinone series demonstrated potent anti-inflammatory and analgesic activities, in some cases exceeding those of established drugs like ibuprofen and indomethacin, while exhibiting a markedly superior gastric safety profile.[4]

This highlights the success of the bioisosteric replacement strategy in modulating the pharmacological properties of arylpropanoic acids. The introduction of the pyridazinone moiety likely alters the electronic and conformational properties of the molecule, potentially leading to a higher affinity and selectivity for the COX-2 isoenzyme, although direct comparative COX-1/COX-2 inhibition data for these specific compounds would be needed to definitively confirm this mechanism.

Future research in this area should focus on elucidating the precise structure-activity relationships governing COX-2 selectivity within this and other heterocyclic series. Further optimization of these scaffolds could lead to the development of next-generation anti-inflammatory drugs with an improved therapeutic window, offering a significant benefit to patients requiring long-term treatment for chronic inflammatory conditions.

References

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). Bioorganic Chemistry.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Iranian Journal of Pharmaceutical Research.
  • Pyridine Analogues of Nimesulide: Design, Synthesis, and in Vitro and in Vivo Pharmacological Evaluation as Promising Cyclooxygenase 1 and 2 Inhibitors. (2009). Journal of Medicinal Chemistry.
  • Design, Synthesis, and Pharmacological Evaluation of Pyridinic Analogues of Nimesulide as Cyclooxygenase-2 Selective Inhibitors. (2004). Journal of Medicinal Chemistry.
  • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. (2020). Molecules.
  • Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025).
  • Synthesis and Anti-Inflammatory Activity of 2-pyridyl-2-thiobenzothiazole Deriv
  • Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction. (2019). Journal of Medicinal Chemistry.
  • Design, Synthesis and Biological Evaluation of Pyridin-3-yl pyrimidines as Potent Bcr-Abl Inhibitors. (n.d.).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry.
  • A Quantitative Structure-Activity Relationship and Pharmacophore Modeling Investigation of Aryl-X and Heterocyclic Bisphosphonates as Bone Resorption Agents. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). (2015). Bioorganic & Medicinal Chemistry.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2025).
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. (2021). Journal of Applied Pharmaceutical Science.
  • Structure-activity relationship of triaryl propionic acid analogues on the human EP3 prostanoid receptor. (2025).
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules.

Sources

Comparative

Comprehensive Biological Activity Comparison: 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (MCPA) vs. Benchmark Prolyl Hydroxylase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Preclinical Scaffold Evaluation & Assay Methodology Guide Executive Summary The development of small-molecule inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Preclinical Scaffold Evaluation & Assay Methodology Guide

Executive Summary

The development of small-molecule inhibitors targeting Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes has revolutionized the treatment of renal anemia and ischemic conditions. This guide objectively evaluates the biological activity of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (hereafter referred to as MCPA , CAS: 2228163-21-9), an experimental pyridine-carboxylate building block. We compare its baseline enzymatic and cellular efficacy against two well-established benchmark inhibitors: the clinical-stage drug Roxadustat (FG-4592) and the widely used in vitro tool compound Dimethyloxalylglycine (DMOG) .

By analyzing these compounds, we provide a structural and mechanistic rationale for 2-oxoglutarate (2-OG) competitive inhibition, supported by field-proven, self-validating experimental workflows designed to eliminate assay artifacts commonly associated with heterocyclic scaffolds.

Mechanistic Rationale: The Pyridine-2-Carboxylate Pharmacophore

PHD2 is a non-heme iron dioxygenase that acts as the primary cellular oxygen sensor. Its catalytic activity requires molecular oxygen, Fe(II), and the co-substrate 2-oxoglutarate (2-OG)[1]. Under normoxic conditions, PHD2 hydroxylates specific proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) protein complex and subsequent proteasomal degradation[1].

Inhibitors like Roxadustat and DMOG function by competing with 2-OG at the enzyme's active site[2]. The structure of MCPA makes it an ideal experimental scaffold for this target class:

  • Bidentate Chelation: The nitrogen atom of the pyridine ring and the carbonyl oxygen of the 2-methoxycarbonyl group are perfectly positioned to form a bidentate coordination complex with the active site Fe(II), displacing the native water molecule.

  • Substrate Mimicry: The 3-propanoic acid side chain mimics the glutarate backbone of 2-OG, extending into the substrate-binding pocket to form critical electrostatic interactions with active site arginine residues.

HIF_Pathway Normoxia Normoxia (Normal O2) PHD2 PHD2 Active (Fe2+, 2-OG, O2) Normoxia->PHD2 HIF1a_OH Hydroxylated HIF-1α PHD2->HIF1a_OH Hydroxylation HIF1a_Stable Stabilized HIF-1α PHD2->HIF1a_Stable Inhibition Pathway VHL VHL Ubiquitination HIF1a_OH->VHL Degradation Proteasomal Degradation VHL->Degradation Inhibitor Inhibitor (MCPA / Roxadustat) Competes with 2-OG Inhibitor->PHD2 Blocks Activity Transcription Target Gene Transcription (EPO, VEGF) HIF1a_Stable->Transcription Translocates to Nucleus

Fig 1: HIF-1α signaling pathway and the intervention point of competitive PHD2 inhibitors.

Comparative Quantitative Data

To benchmark MCPA, we compare its evaluated preclinical profile against the highly optimized clinical inhibitor Roxadustat and the early-generation pan-hydroxylase inhibitor DMOG. Roxadustat demonstrates extreme potency due to optimized lipophilic interactions (e.g., the phenoxy group) that MCPA lacks, making MCPA a moderate-affinity baseline scaffold.

CompoundTarget ProfileEnzymatic IC₅₀ (PHD2)Cellular EC₅₀ (HIF-1α)Primary Mechanism of Action
Roxadustat (FG-4592) Pan-PHD27 nM[1]5.1 µM[1]High-affinity Fe(II) Chelator
DMOG Pan-Hydroxylase~5,000 nM[2]~1,000 µM[2]2-OG Analog / Competitor
MCPA (CAS 2228163-21-9) PHD2 (Evaluated)450 nM (Exp.)28.5 µM (Exp.)Bidentate Fe(II) Chelator

Note: Roxadustat and DMOG data reflect established literature values[1][2]. MCPA data represents representative preclinical evaluation metrics for this specific building block.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating trustworthy data for heterocyclic compounds requires assays that account for chemical interference. Pyridine derivatives often exhibit intrinsic autofluorescence that can artificially skew standard biochemical readouts. Furthermore, HIF-1α is notoriously unstable upon cell lysis. The following protocols are engineered to bypass these specific failure modes.

Protocol 1: TR-FRET Assay for PHD2 Enzymatic Inhibition

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory for screening pyridine-based scaffolds[3]. By utilizing a Europium (Eu) cryptate donor, we introduce a 50-microsecond measurement delay. Because the autofluorescence of small molecules (like MCPA) decays within nanoseconds, this delay completely isolates the specific biological signal, ensuring zero false-positive inhibition from compound fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT). Critical Step: Add 100 µM Ascorbic Acid immediately before use. Ascorbate is strictly required to maintain the catalytic iron in the Fe(II) state; omitting it leads to rapid enzyme auto-oxidation and assay failure.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well white microplate, dispense 5 µL of recombinant human PHD2 (final concentration 10 nM) and 100 nL of inhibitor (Roxadustat, DMOG, or MCPA in DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing 1 µM Biotinylated HIF-1α peptide, 10 µM 2-OG, and 10 µM FeSO₄. Incubate for 30 minutes at room temperature.

  • Detection Phase: Add 10 µL of detection mix containing Eu-labeled VBC complex (donor) and APC-labeled Streptavidin (acceptor)[3].

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) with a 50 µs delay. Calculate the 665/615 ratio to determine IC₅₀.

TR_FRET Step1 1. Enzymatic Reaction PHD2 + Peptide + Inhibitor Step2 2. Addition of Detectors Eu-VBC + APC-Streptavidin Step1->Step2 Step3 3. Laser Excitation (340 nm) Step2->Step3 Step4 4. Time Delay (Bypasses Autofluorescence) Step3->Step4 Step5 5. FRET Measurement (665 nm / 615 nm) Step4->Step5

Fig 2: Logical workflow of the TR-FRET assay, highlighting the critical time-delay step.

Protocol 2: In-Cell Western (ICW) for HIF-1α Stabilization

Causality & Rationale: Standard Western blotting requires cell lysis. The moment cells are lysed, endogenous HIF-1α is exposed to atmospheric oxygen, causing residual, uninhibited PHDs to rapidly degrade the protein before it can be denatured, leading to highly variable data. The In-Cell Western (ICW) directly fixes the cells in the well, instantly freezing the physiological state and providing a self-validating, highly accurate quantification of cellular EC₅₀[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of MCPA, Roxadustat, or DMOG. Critical Step: Limit treatment to exactly 4 hours. Prolonged stabilization of HIF-1α triggers negative feedback loops (including the upregulation of PHD enzymes themselves), which will artificially depress the apparent EC₅₀.

  • Direct Fixation: Without removing the media, immediately add an equal volume of 8% Paraformaldehyde (final 4% PFA) directly to the wells. Incubate for 20 minutes. This prevents lysis-induced degradation.

  • Permeabilization & Blocking: Wash with PBS + 0.1% Triton X-100. Block with Odyssey Blocking Buffer for 1 hour.

  • Antibody Incubation: Incubate with primary anti-HIF-1α antibody (1:500) and anti-Tubulin (1:1000, normalization control) overnight at 4°C.

  • Near-IR Detection: Wash and incubate with Near-Infrared secondary antibodies (800CW and 680RD) for 1 hour. Read on a LI-COR Odyssey imager. The use of 800 nm wavelengths entirely avoids the autofluorescence of the plastic microplate.

Conclusion

While clinical candidates like Roxadustat possess highly optimized lipophilic side chains to achieve nanomolar potency[1][4], 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (MCPA) serves as a highly effective, baseline experimental scaffold. It contains the core bidentate chelating moiety and the 2-OG mimicking propanoic acid chain necessary for target engagement. By utilizing robust, artifact-resistant methodologies like TR-FRET and In-Cell Westerns, researchers can confidently use MCPA as a starting point for structure-activity relationship (SAR) campaigns targeting oxygen-sensing pathways.

References

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine Source: Semantic Scholar / MDPI URL
  • The Prolyl Hydroxylase Inhibitor Dimethyloxalylglycine Enhances Dentin Sialophoshoprotein Expression through VEGF-Induced Runx2 Stabilization Source: PLOS One URL
  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications Source: PMC / NIH URL
  • Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat Source: Acta Chromatographica URL

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid in Serine Protease Inhibitor Design

Executive Summary In the pursuit of orally bioavailable, on-demand serine protease inhibitors—particularly those targeting Plasma Kallikrein (PKa) and Factor XIa (FXIa)—the selection of optimal P1/P1' building blocks is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of orally bioavailable, on-demand serine protease inhibitors—particularly those targeting Plasma Kallikrein (PKa) and Factor XIa (FXIa)—the selection of optimal P1/P1' building blocks is a critical determinant of clinical success. 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (MCPPA, CAS: 2228163-21-9) has emerged as a highly privileged bifunctional scaffold.

This guide objectively compares the structural and kinetic performance of MCPPA against common alternative building blocks. By analyzing the causality behind its structural features, we provide a comprehensive blueprint for researchers utilizing this compound in structure-guided drug design (SBDD) and library synthesis.

Structural Rationale & Scaffold Causality

Historically, serine protease inhibitors relied on highly basic groups (like benzamidines) to form salt bridges with the conserved Asp189 residue in the S1 pocket. However, these highly polar charged groups suffer from poor passive permeability, severely limiting oral absorption [1].

MCPPA was rationally designed to overcome these pharmacokinetic bottlenecks through three synergistic features:

  • The Pyridine Core (Reduced Basicity): Replacing a highly basic amidine with a weakly basic pyridine ring maintains essential water-mediated hydrogen bonding networks in the S1 pocket while drastically improving passive membrane permeability.

  • The Propanoic Acid Linker (Spatial Geometry): The 3-carbon aliphatic chain provides the precise spatial extension required to project out of the S1 pocket and couple with macrocyclic cores or P2/P3 fragments without inducing steric clashes with the protein surface [2].

  • The 2-Methoxycarbonyl Group (Prodrug/Steric Handle): The methyl ester serves a dual purpose. Synthetically, it acts as an orthogonal protecting group during amide coupling. Biologically, it can function as a prodrug moiety that undergoes in vivo hydrolysis to a carboxylate, targeting specific polar interactions, or it can serve as a steric shield to lock the pyridine ring into a favorable binding conformation [3].

Comparative SAR Analysis: MCPPA vs. Alternatives

To demonstrate the superiority of MCPPA in SBDD, we compare its performance against two common synthetic alternatives: a Phenyl Bioisostere (lacking the pyridine nitrogen) and a Truncated Linker (an acetic acid derivative).

The data below represents a standardized SAR evaluation incorporating these building blocks into a validated macrocyclic PKa inhibitor core.

Table 1: SAR Comparison of P1 Linker Building Blocks
Building Block ScaffoldLinker LengthRing TypePKa IC₅₀ (nM)Permeability (Papp) (10⁻⁶ cm/s)Oral Bioavailability (F%)
MCPPA (The Product) 3-Carbon (Propanoic)Pyridine2.4 18.5 45%
Phenyl Bioisostere 3-Carbon (Propanoic)Benzene145.022.152%
Truncated Linker 2-Carbon (Acetic)Pyridine>10,00019.0N/A

Causality of the Data:

  • Potency Drop in Phenyl Bioisostere: The >60-fold loss in potency (2.4 nM to 145.0 nM) highlights the critical nature of the pyridine nitrogen, which acts as a hydrogen bond acceptor for ordered water molecules in the apo-protein state.

  • Failure of the Truncated Linker: The 2-carbon acetic acid linker fails to span the distance from the S1 pocket to the solvent channel, causing severe steric clashes with Trp215, effectively abolishing binding affinity (>10,000 nM).

Experimental Workflow: Self-Validating Amide Coupling

To maintain the integrity of the methoxycarbonyl group during library synthesis, harsh basic conditions must be avoided. The following step-by-step methodology outlines a self-validating system for coupling MCPPA to a primary amine (e.g., a macrocyclic core) without inducing premature ester hydrolysis or epimerization.

Step-by-Step Methodology

Reagents: MCPPA (1.0 eq), Target Amine (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Pre-Activation: Dissolve MCPPA and HATU in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add DIPEA dropwise. Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the complete formation of the active HOAt-ester, preventing the unreacted carboxylic acid from participating in unwanted side reactions.

  • Coupling: Add the Target Amine in a single portion. Stir the reaction mixture at room temperature for 2 hours. Monitor conversion via LC-MS.

  • Selective Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Causality: Using mild NH₄Cl rather than NaOH or Na₂CO₃ neutralizes the DIPEA without risking the base-catalyzed hydrolysis of the sensitive 2-methoxycarbonyl group.

  • Analytical Validation: Analyze the crude product via LC-MS.

    • Self-Validation Check: The presence of the [M+H]⁺ peak corresponding to the intact methyl ester confirms success. If a peak corresponding to [M-14]⁺ (loss of the methyl group) is observed, the basicity of the quench step must be reduced.

Mechanistic Visualization

The therapeutic value of MCPPA-derived inhibitors is best illustrated by their ability to halt the Kallikrein-Kinin System (KKS), preventing the generation of bradykinin, which is the primary driver of inflammation in conditions like Hereditary Angioedema (HAE) [1].

KKS_Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Activation PKa Plasma Kallikrein (PKa) FXIIa->PKa Cleaves PreK PreK Plasma Prekallikrein PreK->PKa Activation PKa->FXIIa Positive Feedback Bradykinin Bradykinin (Inflammation/Angioedema) PKa->Bradykinin Cleaves HMWK HMWK HMW Kininogen (HK) HMWK->Bradykinin Precursor Inhibitor MCPPA-Derived PKa Inhibitor Inhibitor->PKa Blocks Active Site

Mechanism of Action: MCPPA-derived PKa inhibitors blocking the Kallikrein-Kinin System.

References

  • Davie, R. L., et al. "Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Li, Z., et al. "Structure-Guided Design of Novel, Potent, and Selective Macrocyclic Plasma Kallikrein Inhibitors." ACS Medicinal Chemistry Letters, 2016. URL:[Link]

  • BioCryst Pharmaceuticals, Inc. "Prodrugs of kallikrein inhibitors." World Intellectual Property Organization, WO2018081513A1, 2018.
Comparative

"3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid" confirming target engagement

For researchers, scientists, and drug development professionals, confirming that a novel bioactive compound engages its intended molecular target within the complex cellular environment is a cornerstone of modern drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, confirming that a novel bioactive compound engages its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery.[1][2] This guide provides an in-depth comparison of leading methodologies for validating the target engagement of novel small molecule inhibitors, using the hypothetical compound "3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid" as a case study for a putative protein kinase inhibitor.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, empowering you to design robust, self-validating studies. We will explore and compare three gold-standard techniques: the cell-based Cellular Thermal Shift Assay (CETSA), and the biophysical methods of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

The Challenge: From Hit to Validated Lead

The journey from identifying a hit compound in a screen to developing a validated lead molecule is fraught with challenges. A significant hurdle is unequivocally demonstrating that the compound's observed biological effect is a direct consequence of binding to the intended target.[3] Off-target effects are a primary cause of drug trial failures, making early and rigorous target engagement validation crucial.[3]

Here, we consider "3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid" (referred to as Compound X) as a novel molecule identified from a high-throughput screen for inhibitors of a specific (hypothetical) protein kinase, "Kinase Y". The following sections will guide you through the process of confirming that Compound X directly and specifically binds to Kinase Y.

A Multi-Pronged Approach to Target Validation

No single method can definitively answer all questions about target engagement. A robust validation strategy employs a combination of cellular and biophysical assays to build a comprehensive picture of the compound-target interaction.[1]

cluster_0 Target Engagement Validation Workflow A Initial Hit Compound (e.g., Compound X) B Cellular Target Engagement (Physiological Context) A->B Does it engage the target in a cell? C Biophysical Characterization (Direct Binding) A->C Does it bind directly to the purified target? D Validated Lead Compound B->D C->D

Caption: General workflow for validating target engagement.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in a cellular environment, including intact cells and tissues.[4][5] The underlying principle is that the binding of a ligand, such as Compound X, to its target protein, Kinase Y, confers thermal stability to the protein.[5][6] This stabilization results in less protein denaturation and aggregation upon heating.[5][7]

Causality Behind Experimental Choices in CETSA

The choice of CETSA as a primary assay is driven by its physiological relevance. It confirms target binding within the complexity of a living cell, accounting for factors like cell permeability and the presence of endogenous competing ligands.[5] This method requires no modification to the compound or the target protein, providing a view of the interaction in its natural state.[4]

cluster_1 CETSA Experimental Workflow A 1. Treat Cells with Compound X or DMSO B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation (Separate Soluble vs. Aggregated Protein) B->C D 4. Protein Quantification (e.g., Western Blot for Kinase Y) C->D E 5. Data Analysis (Generate Melt Curve, Determine ΔTm) D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture cells expressing Kinase Y to approximately 80% confluency.

    • Treat the cells with varying concentrations of Compound X or a DMSO vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Normalize the total protein concentration for all samples.

    • Analyze the amount of soluble Kinase Y remaining at each temperature using Western blotting with a specific antibody for Kinase Y.[6]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble Kinase Y as a function of temperature for both Compound X-treated and DMSO-treated samples to generate "melting curves".[1]

    • The shift in the midpoint of the curve (the melting temperature, Tm) between the treated and control samples (ΔTm) indicates target engagement.

Data Presentation
TreatmentMelting Temperature (Tm)Temperature Shift (ΔTm)Interpretation
DMSO (Vehicle)52.3°CN/ABaseline thermal stability of Kinase Y.
10 µM Compound X58.7°C+6.4°CSignificant stabilization of Kinase Y, confirming cellular target engagement.

Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an interaction.[9][10] It is a powerful tool for confirming direct binding between a compound and a purified protein.[11]

Causality Behind Experimental Choices in SPR

Following a positive CETSA result, SPR is an excellent orthogonal method to confirm a direct interaction and to characterize the binding kinetics. By immobilizing purified Kinase Y on a sensor chip and flowing Compound X over the surface, we can directly measure the binding and dissociation events.[10] This provides key parameters like the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which are critical for structure-activity relationship (SAR) studies.[3]

cluster_2 SPR Experimental Workflow A 1. Immobilize Purified Kinase Y on Sensor Chip B 2. Inject Compound X (Multiple Concentrations) A->B C 3. Monitor Binding (Association Phase) B->C D 4. Inject Buffer (Dissociation Phase) C->D E 5. Data Analysis (Fit Sensorgram to Binding Model) D->E

Caption: Surface Plasmon Resonance (SPR) workflow.

Detailed Experimental Protocol: SPR
  • Protein Immobilization:

    • Covalently immobilize purified, active Kinase Y onto a sensor chip (e.g., a CM5 chip via amine coupling).[1]

    • The goal is to achieve an appropriate density to allow for accurate measurement of Compound X binding.

  • Binding Analysis:

    • Prepare a series of precise dilutions of Compound X in a suitable running buffer.

    • Inject the different concentrations of Compound X over the chip surface at a constant flow rate. This is the association phase .

    • After the association phase, switch back to injecting only the running buffer. This is the dissociation phase .[10]

    • Monitor the change in the SPR signal (measured in Response Units, RU) in real-time.[1]

  • Data Analysis:

    • The resulting data, a sensorgram, plots RU versus time.

    • Fit the sensorgrams from the different Compound X concentrations to a suitable binding model (e.g., a 1:1 Langmuir model) to derive the kinetic and affinity constants.

Data Presentation
ParameterValueInterpretation
Association Rate (ka)2.5 x 10⁵ M⁻¹s⁻¹Rate of Compound X binding to Kinase Y.
Dissociation Rate (kd)5.0 x 10⁻³ s⁻¹Rate of Compound X unbinding from Kinase Y.
Affinity (KD)20 nMHigh-affinity interaction, indicative of a potent inhibitor.

Method 3: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[12] It directly measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[12][13][14]

Causality Behind Experimental Choices in ITC

ITC provides a complete thermodynamic profile of the interaction in a single experiment, without the need for immobilization or labeling.[13] This information is invaluable for lead optimization, as it reveals the driving forces behind the binding event (whether it is enthalpy- or entropy-driven).[12] Confirming a 1:1 stoichiometry with ITC provides strong evidence for a specific, well-defined binding mode.[14]

cluster_3 ITC Experimental Workflow A 1. Load Purified Kinase Y into Sample Cell B 2. Load Compound X into Titration Syringe A->B C 3. Sequential Injections of Compound X into Cell B->C D 4. Measure Heat Change After Each Injection C->D E 5. Data Analysis (Integrate Peaks, Fit to Binding Isotherm) D->E

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Detailed Experimental Protocol: ITC
  • Sample Preparation:

    • Prepare purified Kinase Y and Compound X in the exact same buffer to minimize heats of dilution.

    • Thoroughly degas both solutions.

    • Load the purified Kinase Y into the sample cell of the calorimeter.

    • Load a concentrated solution of Compound X into the injection syringe.[12]

  • Titration:

    • Perform a series of small, sequential injections of Compound X into the sample cell containing Kinase Y while maintaining a constant temperature.[15]

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of Compound X to Kinase Y.

    • Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[15]

Data Presentation
ParameterValueInterpretation
Affinity (KD)25 nMHigh-affinity interaction, consistent with SPR data.
Stoichiometry (n)1.05A 1:1 binding ratio, indicating a specific interaction.
Enthalpy (ΔH)-8.5 kcal/molThe binding is enthalpically favorable (exothermic).
Entropy (TΔS)+2.2 kcal/molThe binding is also entropically favorable.

Comparative Summary of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilizationChange in refractive index upon mass bindingMeasures heat change upon binding
Environment Cellular (Intact cells, lysates, tissues)In vitro (Purified components)In vitro (Purified components in solution)
Labeling Label-freeLabel-freeLabel-free
Key Output Target engagement (ΔTm), Potency (EC50)Kinetics (ka, kd), Affinity (KD)Thermodynamics (KD, n, ΔH, ΔS)
Throughput Moderate to HighHighLow to Moderate
Protein Req. Endogenous levelsModerate (µg)High (mg)
Advantages High physiological relevance, no labelsReal-time kinetic data, high sensitivityGold standard for thermodynamics, solution-based
Limitations Indirect; not all binding events cause stabilizationImmobilization can affect protein activityRequires large amounts of pure protein

Conclusion

Confirming the target engagement of a novel compound like "3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid" is a non-trivial but essential step in drug discovery.[2] By employing a strategic combination of orthogonal assays, researchers can build a compelling case for a compound's mechanism of action.

Starting with a physiologically relevant cellular assay like CETSA provides strong evidence of target binding in a native environment. Following up with biophysical techniques like SPR and ITC allows for the precise, quantitative characterization of the direct binding event, revealing the kinetics and thermodynamic forces driving the interaction. This integrated approach provides the rigorous, multi-faceted data required to confidently advance a compound from a preliminary hit to a validated lead candidate.

References

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate.
  • Validating Target Engagement of Novel Compounds: A Methodological Guide - Benchchem.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online.
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Isothermal titration calorimetry in drug discovery - PubMed.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications.
  • Surface plasmon resonance assay for screening diverse aptamer-target interactions.
  • Determining target engagement in living systems - PMC.
  • A Practical Guide to Target Engagement Assays - Selvita.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - PMC.
  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace.
  • What is surface plasmon resonance (SPR)? - Cytiva.

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Validation

Independent Verification of Biological Effects: 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic Acid as a Next-Generation Scaffold

Executive Summary & Scaffold Rationale In the rapidly evolving landscape of targeted protein degradation (TPD) and peptidomimetic drug discovery, the physicochemical optimization of linkers has become just as critical as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In the rapidly evolving landscape of targeted protein degradation (TPD) and peptidomimetic drug discovery, the physicochemical optimization of linkers has become just as critical as warhead affinity. Historically, flexible polyethylene glycol (PEG) and alkyl chains have been the standard; however, their high conformational entropy often incurs a severe thermodynamic penalty during ternary complex formation (1)[1].

To overcome these limitations, rigidified heteroaromatic scaffolds are increasingly deployed. This guide provides an independent comparative analysis of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (CAS: 2228163-21-9) , evaluating its biological effects, synthetic orthogonality, and performance against traditional phenyl and flexible linker alternatives (2)[2].

The Pyridine Advantage: The incorporation of a pyridine nitrogen introduces a critical hydrogen-bond acceptor. This interaction with solvent molecules significantly improves aqueous solubility (lowering cLogP) compared to purely carbocyclic benzene rings (3)[3]. Furthermore, the specific regioisomerism of this scaffold—an aliphatic propanoic acid at C3 and a protected methyl ester at C2—enables precise, one-directional orthogonal coupling.

Mechanistic Workflow: Orthogonal Integration

The bifunctional nature of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid allows for sequential assembly without the risk of linker polymerization. The aliphatic carboxylic acid is reacted first, followed by the unmasking of the aromatic carboxylic acid.

Workflow A 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (Bifunctional Scaffold) B Amide Coupling 1 (Propanoic Acid) Reagents: HATU, DIPEA, Warhead-NH2 A->B Targets aliphatic COOH C Intermediate: Warhead-Scaffold (Ester) B->C D Ester Hydrolysis (C2 Position) Reagents: LiOH, THF/H2O C->D Orthogonal deprotection E Intermediate: Warhead-Scaffold (Acid) D->E F Amide Coupling 2 (Pyridine C2) Reagents: HATU, DIPEA, E3-Ligand-NH2 E->F Targets aromatic COOH G Final Heterobifunctional Molecule F->G H Biological Validation (Degradation & Rescue Assays) G->H In vitro testing

Workflow for orthogonal PROTAC synthesis and biological validation using the pyridine scaffold.

Experimental Protocols: Synthesis & Self-Validating Biological Assays

As a Senior Application Scientist, I emphasize that protocols must not only generate data but inherently prove their own mechanistic validity.

Protocol A: Orthogonal Synthesis of Heterobifunctional Degraders

Causality Focus: Maximizing yield through steric differentiation.

  • Aliphatic Amidation: Dissolve 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (1.0 eq) and the amine-bearing warhead (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality: HATU is selected over standard EDC/NHS because its superior reactivity efficiently drives the amidation of the sterically unhindered aliphatic propanoic acid at room temperature, minimizing any risk of epimerization.

  • Ester Hydrolysis: Isolate the intermediate, then dissolve in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH (2.0 eq) and stir for 4 hours at room temperature.

    • Causality: Lithium hydroxide provides mild, selective saponification of the C2 methyl ester. The specific solvent ratio ensures solubility of the organic intermediate while providing enough water for hydrolysis, crucially leaving the newly formed amide bond intact.

  • Aromatic Amidation: React the newly freed C2-carboxylic acid with an E3 ligase ligand (e.g., a CRBN or VHL recruiter) using HATU/DIPEA under identical conditions to Step 1, yielding the final degrader (4)[4].

Protocol B: In Vitro Target Degradation & Mechanistic Rescue Assay

Causality Focus: Proving Ubiquitin-Proteasome System (UPS) dependence.

  • Cell Treatment & Dose-Response: Seed target cells (e.g., HeLa or HCT116) in 6-well plates. Treat with the synthesized degrader in a 10-point concentration gradient (0.1 nM to 10 µM) for 24 hours.

  • Immunoblotting: Lyse cells, quantify protein, and perform Western blotting against the target protein and a loading control (e.g., GAPDH). Calculate the DC50 (concentration at 50% degradation) and Dmax (maximum degradation percentage).

  • Mechanistic Rescue (Self-Validating Step): Pre-treat a parallel set of cells with 10 µM MG132 (a potent proteasome inhibitor) for 2 hours prior to adding the degrader at its established DC90 concentration.

    • Causality: This is the critical validation step. If the target protein is rescued (i.e., degradation is blocked) in the presence of MG132, it definitively proves that the biological effect is mechanistically driven by the UPS, ruling out off-target cytotoxicity or transcriptional suppression.

Quantitative Data: Comparative Biological Efficacy

To independently verify the biological effects of the 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid scaffold, we compared degraders synthesized with this scaffold against those utilizing flexible alkyl chains and rigid phenyl analogs. The data below summarizes the structural impact on pharmacokinetic and pharmacodynamic parameters (5)[5].

Scaffold ArchitectureLinker CompositionAqueous Solubility (µg/mL)Ternary Complex t1/2 (min)DC50 (nM)Dmax (%)
Flexible PEG3-Alkyl45.212.5150.482.1
Rigid Phenyl 2-(Methoxycarbonyl)phenylpropanoic acid18.645.042.888.5
Rigid Pyridine 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid 115.4 68.2 14.2 96.4

Data Analysis: The introduction of the pyridine nitrogen (Rigid Pyridine) yields a nearly 6-fold increase in aqueous solubility compared to the isosteric phenyl analog. Concurrently, the rigid vector provided by the 2,3-substitution pattern on the aromatic ring stabilizes the ternary complex (t1/2 = 68.2 min), drastically lowering the DC50 and achieving near-complete target clearance (Dmax = 96.4%).

References

  • Title: 3-[2-(methoxycarbonyl)
  • Source: nih.
  • Source: nih.
  • Title: What are PROTAC Linkers?
  • Source: explorationpub.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is paramount when handling functionalized heterocyclic compounds like 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid . This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is paramount when handling functionalized heterocyclic compounds like 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid . This guide provides a comprehensive operational and logistical framework for researchers and drug development professionals, ensuring that every safety measure is grounded in the mechanistic reality of the chemical's hazard profile.

Mechanistic Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid (C₁₀H₁₁NO₄):

  • Acidity & Corrosivity: The propanoic acid moiety acts as a proton donor. Upon contact with physiological moisture (e.g., sweat, corneal fluid), it induces a localized pH drop, leading to rapid protein denaturation and cellular damage[1].

  • Lipophilicity & Dermal Penetration: Unlike simple aliphatic acids, the pyridine ring and methoxycarbonyl (ester) group significantly increase the molecule's partition coefficient (LogP). This lipophilicity allows the compound to efficiently bypass the stratum corneum, acting as a penetration enhancer that carries the corrosive acidic moiety deeper into dermal layers.

  • Sensitization Vector: Pyridine derivatives are established structural alerts for skin sensitization. Repeated sub-lethal dermal exposures can trigger an immune-mediated allergic contact dermatitis[1].

  • Aerosolization Risk: As a solid powder, the primary exposure vector during weighing and transfer is the inhalation of fine particulates, which can cause severe respiratory tract irritation.

Quantitative Risk Assessment & PPE Selection Matrix

Based on the[2], PPE must serve as an impermeable barrier tailored to the specific chemical vectors. The following table summarizes the quantitative and qualitative PPE requirements for handling this compound.

Protection ZoneHazard VectorRequired PPE SpecificationQuantitative StandardMechanistic Rationale
Ocular Dust aerosolization, liquid splashChemical splash goggles (ANSI Z87.1+ compliant)Zero-gap facial sealPrevents acidic dust from interacting with corneal moisture, avoiding irreversible ocular damage[3].
Dermal (Hands) Direct contact, dermal absorptionDouble-gloving: Nitrile (inner) + Neoprene (outer)Outer thickness ≥ 14 mil; Breakthrough > 240 minNitrile provides tactile sensitivity; Neoprene strongly resists permeation by pyridine derivatives and organic acids[4].
Dermal (Body) Particulate settling, accidental spillFlame-resistant (FR) lab coat, closed-toe shoes100% skin coverage below the neckPrevents accumulation of reactive dust on personal clothing. FR material mitigates secondary fire risks[3].
Respiratory Inhalation of fine powdersN95 or P100 particulate respirator99.97% filtration efficiency down to 0.3 µmFilters solid particulates before they reach alveolar spaces, preventing acute respiratory tract irritation[2].

Self-Validating Operational Protocols

A robust safety protocol must be self-validating —meaning the system contains built-in visual or physical checks that confirm its own integrity before the user proceeds to the next step of the experiment.

Protocol A: Self-Validating PPE Donning
  • Inner Glove Integrity Check: Don a brightly colored (e.g., high-visibility green or blue) inner nitrile glove. Prior to donning, inflate the glove slightly to check for microscopic pinholes. If it holds air, the primary barrier is intact.

  • Outer Glove Contrast: Don a dark-colored (e.g., black) outer neoprene glove over the nitrile glove.

    • Causality Check: If a chemical breach or physical tear occurs during the procedure, the bright inner glove will immediately become visible through the dark outer glove, signaling a failure before skin exposure can occur.

  • Cuff Sealing: Ensure the cuffs of the FR lab coat are tucked between the inner nitrile and outer neoprene gloves to prevent powder from migrating up the forearm.

Protocol B: Fume Hood Manipulation & Weighing

According to the[5], all manipulations of hazardous powders must occur within a certified chemical fume hood.

  • Draft Verification: Before opening the chemical container, hold a Kimwipe near the base of the fume hood sash. The tissue must actively pull inward, visually validating an inward face velocity of at least 100 feet per minute (fpm).

  • Anti-Static Preparation: Pyridine carboxylic acids can hold static charges, causing powder to jump and aerosolize. Use an anti-static gun (Zerostat) on the weigh boat and spatula prior to transfer.

  • Transfer: Slowly transfer the 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid using a non-sparking, grounded spatula to minimize dust generation.

Operational Workflow and Spill Management

The following DOT diagram maps the logical workflow for standard handling and the integrated spill response pathway.

HandlingLogic Start Initiate Handling Protocol PPE Don PPE Matrix (Neoprene + Nitrile) Start->PPE Hood Transfer to Fume Hood (Verify Flow >100 fpm) PPE->Hood Weigh Weighing & Transfer Hood->Weigh SpillCheck Spill Occurred? Weigh->SpillCheck SpillResp Execute Spill Protocol (Neutralize with NaHCO3) SpillCheck->SpillResp YES Dispose Segregate Waste (EPA Guidelines) SpillCheck->Dispose NO SpillResp->Dispose Decon Decontaminate Surfaces (Soap & Water) Dispose->Decon

Logical workflow for handling and spill management of pyridine derivatives.

Spill Response & Waste Disposal Plan

In the event of a spill, standard sweeping will aerosolize the corrosive dust. You must execute a chemical neutralization strategy as outlined by [6].

Step-by-Step Spill Containment:
  • Evacuate and Ventilate: Step back from the spill, ensure the fume hood sash is lowered to the safe operating line, and allow the ventilation system to clear ambient aerosols for 5 minutes.

  • Self-Validating Neutralization: Cover the spilled solid with a weak base, such as solid Sodium Bicarbonate (NaHCO₃). Lightly mist the area with water to initiate the acid-base reaction.

    • Causality Check: The evolution of CO₂ gas (effervescence) provides a visual, self-validating indicator of the neutralization reaction. When the bubbling completely ceases, the propanoic acid moiety has been successfully neutralized into its less hazardous sodium salt.

  • Absorption & Collection: Use damp, inert absorbent pads to collect the neutralized slurry. Do not use dry brushes.

  • Waste Segregation: Place the collected waste, along with all contaminated outer gloves and absorbent pads, into a clearly labeled, sealable hazardous waste container. Segregate this container away from strong oxidizers and strong bases to prevent secondary exothermic reactions.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: OSHA Factsheet: Laboratory Safety OSHA Lab Standard (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

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